molecular formula C12H18N7O6P B12068043 8-AEA-cAMP

8-AEA-cAMP

Cat. No.: B12068043
M. Wt: 387.29 g/mol
InChI Key: KENHRXLWWBDXBT-UHFFFAOYSA-N
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Description

Overview of Cyclic Adenosine (B11128) Monophosphate (cAMP) Signaling Pathways

cAMP signaling is initiated by extracellular stimuli that activate adenylyl cyclases (ACs), the enzymes responsible for cAMP synthesis. The intracellular concentration of cAMP is tightly controlled by the balance between AC activity and the hydrolytic action of phosphodiesterases (PDEs). numberanalytics.comnews-medical.netspandidos-publications.comresearchgate.netcusabio.com

Biosynthesis and Degradation of Intracellular cAMP

Intracellular cAMP is synthesized from adenosine triphosphate (ATP) by a family of enzymes known as adenylyl cyclases (ACs). numberanalytics.comspandidos-publications.comcusabio.comwikipedia.org These enzymes are often activated by G protein-coupled receptors (GPCRs), specifically those coupled to the stimulatory Gαs subunit. cusabio.comwikipedia.orgwikipedia.orgmdpi.com Conversely, Gαi-coupled receptors can inhibit AC activity. wikipedia.orgmdpi.com Soluble AC (sAC) represents another source of cAMP, activated by factors such as bicarbonate and calcium. mdpi.comfrontiersin.org

The degradation of cAMP is primarily carried out by cyclic nucleotide phosphodiesterases (PDEs). numberanalytics.comnews-medical.netspandidos-publications.comresearchgate.net PDEs hydrolyze cAMP to its inactive linear form, 5'-AMP, thereby terminating the signal. numberanalytics.comspandidos-publications.com There are multiple families and isoforms of PDEs, exhibiting different substrate specificities (cAMP-specific, cGMP-specific, or dual specificity) and subcellular localizations, which contributes to the spatial and temporal control of cAMP signals. researchgate.netfrontiersin.orgresearchgate.netmdpi.com

Key Effector Proteins of cAMP Signaling: PKA, EPAC, and CNG Channels

The cellular effects of cAMP are mediated by its interaction with specific downstream effector proteins. The three major classes of cAMP effectors in mammalian cells are Protein Kinase A (PKA), Exchange Proteins Activated by cAMP (EPACs), and Cyclic Nucleotide-Gated (CNG) ion channels. cusabio.commdpi.commdpi.comfrontiersin.orgresearchgate.netencyclopedia.pubcreativebiolabs.net

Protein Kinase A (PKA): PKA is arguably the most well-characterized cAMP effector. It is a tetrameric holoenzyme consisting of two catalytic subunits and two regulatory subunits. wikipedia.orgmdpi.comcreativebiolabs.net cAMP binds to the regulatory subunits, causing their dissociation from the catalytic subunits, thereby activating the latter. wikipedia.orgmdpi.comcreativebiolabs.net Activated catalytic subunits then phosphorylate a wide range of substrate proteins, influencing diverse cellular processes, including gene transcription via factors like CREB (cAMP response element-binding protein). spandidos-publications.commdpi.comcreativebiolabs.net

Exchange Proteins Activated by cAMP (EPAC): EPACs are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. cusabio.commdpi.comencyclopedia.pubcreativebiolabs.net cAMP binding to EPAC proteins induces a conformational change that facilitates the exchange of GDP for GTP on Rap proteins, leading to their activation and downstream signaling, often impacting pathways like the MAPK pathway and contributing to processes such as cell adhesion and barrier function. cusabio.comcreativebiolabs.netfrontiersin.org

Cyclic Nucleotide-Gated (CNG) Channels: CNG channels are non-selective cation channels whose opening is directly regulated by the binding of cyclic nucleotides, including cAMP and cGMP. cusabio.commdpi.commdpi.comresearchgate.netencyclopedia.pub These channels are important in sensory transduction (e.g., vision and olfaction) and also play roles in other tissues by influencing membrane potential and calcium influx. encyclopedia.pubcreativebiolabs.net

Other cAMP-binding proteins, such as Popeye domain-containing (POPDC) proteins, have also been identified as cAMP effectors. mdpi.comresearchgate.netencyclopedia.pub

Principles of cAMP Compartmentation and Microdomain Signaling

Despite its nature as a diffusible second messenger, cAMP signaling exhibits remarkable spatial and temporal specificity within the cell. This is achieved through the concept of cAMP compartmentation, where distinct pools of cAMP are generated and degraded in specific subcellular locations, often within microdomains. mdpi.comchapman.edunih.govoup.commdpi.com These microdomains are often associated with the plasma membrane, including lipid rafts and caveolae, or with intracellular structures like T-tubules in muscle cells. mdpi.comchapman.edunih.govmdpi.com

Within these microdomains, ACs, PDEs, and cAMP effector proteins are strategically localized, forming signaling complexes. chapman.edunih.govoup.com This spatial organization allows for localized cAMP gradients and the selective activation of specific downstream effectors, ensuring that different extracellular stimuli can evoke distinct cellular responses despite converging on cAMP production. chapman.eduoup.commdpi.com The dynamic regulation of PDEs within these microdomains is particularly important for shaping the local cAMP signal. researchgate.netmdpi.commdpi.com

Evolution and Significance of Cyclic Nucleotide Analogs in Signaling Research

The study of cyclic nucleotide signaling has been greatly advanced by the development of synthetic cyclic nucleotide analogs. sigmaaldrich.comdoi.orgnih.govmdpi.comnih.gov Early research utilized analogs like N6,O2'-dibutyryl-cAMP and 8-bromo-cAMP, which offered improved membrane permeability compared to native cAMP, allowing for their application in intact cells. doi.orgnih.govpnas.org

The significance of these analogs lies in their ability to act as pharmacological tools to manipulate specific aspects of the cAMP pathway. By designing analogs with altered properties such as increased membrane permeability, resistance to PDE degradation, or selective affinity for different cAMP effector proteins or their binding sites, researchers can probe the roles of specific components of the signaling cascade. doi.orgnih.govmdpi.comnih.gov The development of next-generation analogs, including caged or photoactivatable compounds, has further expanded the capabilities for studying the spatial and temporal dynamics of cAMP signaling. nih.govmdpi.com

Rationale for the Development and Application of 8-AEA-cAMP

The development of 8-AEA-cAMP (8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate) is rooted in the need for specific tools to study cAMP-binding proteins. While many cAMP analogs were developed to activate or inhibit downstream effectors, 8-AEA-cAMP was designed with a different primary application: as a ligand for affinity chromatography and a probe for identifying and isolating proteins that bind to cAMP. biolog.deresearchgate.net

The presence of the aminoethylamino group at the C8 position of the adenine (B156593) base provides a reactive handle that can be easily modified. This allows for the covalent coupling of 8-AEA-cAMP to solid supports, such as chromatography resins, or for the attachment of labels like fluorophores or biotin (B1667282). biolog.de This modification is crucial for its application in techniques aimed at capturing and purifying cAMP-binding proteins from complex biological mixtures. biolog.deresearchgate.netresearchgate.net

Historical Context of 8-Substitution in cAMP Analogs

The modification of the C8 position of the adenine ring has a significant history in the development of cyclic nucleotide analogs. Substitutions at this position have been explored extensively to generate compounds with altered biochemical properties, including improved membrane permeability, increased resistance to hydrolysis by certain PDEs, and differential interactions with cAMP effector proteins. doi.orgpnas.orgacs.orgnih.gov

Early 8-substituted analogs, such as 8-bromo-cAMP and 8-(4-chlorophenylthio)-cAMP (8-CPT-cAMP), demonstrated enhanced lipophilicity and membrane permeability compared to native cAMP, making them useful for studies in intact cells. doi.orgpnas.orgbiolog.de Furthermore, 8-substitution has been shown to influence the binding affinity and selectivity for different PKA regulatory subunits and their allosteric binding sites (Site A and Site B). pnas.orgsigmaaldrich.com This historical context of utilizing the C8 position for functional modification provided a foundation for the design of 8-AEA-cAMP with a specific chemical handle for conjugation and its application as a research probe for protein isolation and characterization.

Detailed Research Findings and Data Related to 8-AEA-cAMP

8-AEA-cAMP has been primarily utilized as a tool for the affinity purification and identification of cAMP-binding proteins. Research employing 8-AEA-cAMP or similar 8-substituted analogs designed for conjugation has provided valuable insights into the repertoire of proteins that interact with cAMP in various biological systems.

One key application is in affinity chromatography. By immobilizing 8-AEA-cAMP onto a solid support, researchers can create an affinity resin that selectively binds proteins from cell lysates or tissue extracts that have an affinity for cAMP. Subsequent elution steps, often using excess native cAMP or other competing ligands, allow for the isolation of these binding proteins. biolog.de

Studies using cAMP capture compounds, which are often based on 8-substituted cAMP analogs like 8-AEA-cAMP, coupled with mass spectrometry (CCMS) have been successful in identifying known and potentially novel cAMP-binding proteins in various cell types and organisms, including Escherichia coli and mammalian cells. researchgate.net These studies demonstrate the utility of 8-AEA-cAMP-based probes in exploring the cAMP interactome. researchgate.netresearchgate.net

For example, research has shown that cAMP capture compounds can isolate bona fide cAMP-binding proteins from complex protein mixtures, including soluble proteins like the catabolite gene activator protein (CRP) from E. coli and various proteins from mammalian cell lysates and brain fractions. researchgate.net The effectiveness of these probes is highlighted by their ability to enrich for known cAMP effectors, providing validation for the technique.

While specific quantitative binding data (e.g., dissociation constants, Kd) for 8-AEA-cAMP binding to various effectors might be less commonly reported in the context of its use as a general affinity ligand compared to analogs designed for effector activation, its efficacy as a tool for capturing proteins relies on its ability to bind to these proteins with sufficient affinity to be retained on the affinity matrix. The modifiable aminoethylamino group at the C8 position allows for its covalent attachment to matrices without abolishing the ability of the cyclic nucleotide moiety to interact with binding sites on target proteins.

The application of 8-AEA-cAMP-based probes contributes to the understanding of cAMP signaling by enabling the systematic identification of proteins that directly interact with cAMP, beyond the well-established effectors like PKA and EPAC. This can lead to the discovery of new downstream targets and a more complete picture of the diverse roles of cAMP in cellular regulation.

Data Table Example (Illustrative based on common applications):

While specific quantitative data for 8-AEA-cAMP itself is primarily in its application as an affinity ligand, the following table illustrates the type of data generated using 8-AEA-cAMP-based affinity purification followed by protein identification (e.g., via mass spectrometry). This table is representative of findings from studies using such probes to identify cAMP-binding proteins. researchgate.netresearchgate.net

Protein Identified (Example)Organism/Cell Type (Example)Known cAMP Binder?Technique Used (Example)Reference (Example)
Protein Kinase A (PKA)Mammalian Cell LysateYesAffinity Chromatography + MS researchgate.netresearchgate.net
EPAC1Mammalian Cell LysateYesAffinity Chromatography + MS researchgate.net
Catabolite Gene Activator Protein (CRP)Escherichia coliYesAffinity Chromatography + MS researchgate.net
Putative Novel cAMP Binder XMammalian Brain FractionUnknownAffinity Chromatography + MS researchgate.net

The ability to modify 8-AEA-cAMP with fluorophores also allows for its use in binding assays or imaging techniques to visualize the localization of cAMP-binding sites in cells. biolog.de This provides another dimension to understanding the spatial organization of cAMP signaling components.

Unique Properties and Proposed Selectivity of 8-AEA-cAMP

8-AEA-cAMP is a modified analog of cAMP, featuring an aminoethylamino group at the C8 position of the adenine ring . This structural modification confers unique properties that distinguish it from the parent compound and other cAMP analogs. One significant application of 8-AEA-cAMP is its use as a ligand in affinity chromatography for the purification and study of cAMP and cGMP binding proteins biolog.debiolog.de. By immobilizing 8-AEA-cAMP onto a solid support, such as agarose (B213101), researchers can selectively capture proteins that bind to this cyclic nucleotide analog from complex protein mixtures researchgate.netbiolog.de. This technique has been successfully employed to isolate various cyclic nucleotide-responsive proteins, including protein kinases and phosphodiesterases biolog.debiolog.de.

Research findings suggest that 8-AEA-cAMP exhibits certain selectivity, particularly in its interactions with components of the PKA system researchgate.net. Studies utilizing affinity purification approaches have indicated that 8-AEA-cAMP can be effective in enriching and purifying PKA regulatory subunits researchgate.net. Compared to some other cAMP analogs, Sp-8-AEA-cAMPS (a phosphorothioate (B77711) derivative with an aminoethylamino substitution at the 8-position) has demonstrated superior enrichment properties for PKA R-subunits while maintaining low non-specific binding researchgate.net. This suggests that the modification at the C8 position influences the binding characteristics of the analog, potentially favoring interactions with specific binding sites on target proteins.

Detailed studies investigating the binding properties of various cAMP analogs to different cyclic nucleotide-binding domains have provided insights into the basis of their selectivity biolog.de. The two intrachain cAMP binding sites (Site A and Site B) within the regulatory subunits of PKA exhibit differences in their adaptability and interactions with cyclic nucleotide analogs biolog.de. While specific data detailing the precise binding affinities of 8-AEA-cAMP for the individual binding sites of different PKA isoforms or other cAMP effectors like Epac were not extensively available in the search results, the successful application of 8-AEA-cAMP in selectively targeting components of the PKA system in affinity purification experiments supports its utility as a probe for studying these proteins researchgate.net.

The use of 8-AEA-cAMP and its derivatives in research has contributed to the understanding of cyclic nucleotide signaling by providing tools for isolating and characterizing cAMP-binding proteins. For instance, studies have employed 8-AEA-cAMP-agarose for affinity chromatography to investigate cyclic nucleotide-responsive proteins biolog.de. Furthermore, modified versions like Sp-8-AEA-cAMPS-Agarose have been utilized in chemical proteomics approaches to target and identify cAMP-binding proteins researchgate.netupstatemedicine.com. These applications highlight the role of 8-AEA-cAMP as a valuable chemical probe for dissecting the complex network of protein interactions regulated by cyclic nucleotides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[6-amino-8-(2-aminoethylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N7O6P/c13-1-2-15-12-18-6-9(14)16-4-17-10(6)19(12)11-7(20)8-5(24-11)3-23-26(21,22)25-8/h4-5,7-8,11,20H,1-3,13H2,(H,15,18)(H,21,22)(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENHRXLWWBDXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCN)N)O)OP(=O)(O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N7O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis, Structural Modifications, and Probe Design of 8 Aea Camp

Synthetic Methodologies for 8-AEA-cAMP

The synthesis of 8-AEA-cAMP involves specific chemical strategies to achieve the desired modification at the C8 position of the adenine (B156593) ring of cAMP. These methodologies are designed to ensure regiospecificity and yield a product suitable for research applications.

Strategies for Regiospecific Modification at the C8 Position

Modification of the C8 position of the adenine nucleus in cyclic nucleotides like cAMP is a key strategy for developing analogs with altered biochemical properties. This position is often targeted because modifications here can influence interactions with cAMP-binding proteins, such as protein kinase A (PKA), while maintaining the cyclic phosphate (B84403) moiety essential for its second messenger function.

One common approach for introducing substituents at the C8 position involves the use of 8-bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP) as a starting material. The bromine atom at the C8 position is a good leaving group and can be displaced by various nucleophiles, including amines. The reaction of 8-Br-cAMP with ethylenediamine (B42938) (NH2CH2CH2NH2) is a direct method for synthesizing 8-AEA-cAMP, where the ethylenediamine replaces the bromine at the C8 position. This nucleophilic substitution reaction allows for the introduction of the aminoethylamino group specifically at the C8 position.

Purification and Spectroscopic Characterization for Research Purity

Obtaining 8-AEA-cAMP with high purity is essential for reliable research findings. Synthetic procedures typically yield a crude product that contains impurities, including unreacted starting materials, byproducts, and other contaminants. Therefore, rigorous purification steps are necessary.

Chromatographic techniques are commonly employed for the purification of cyclic nucleotide analogs like 8-AEA-cAMP. These may include column chromatography, such as ion-exchange chromatography, given the charged nature of cyclic nucleotides, and reversed-phase chromatography, such as High-Performance Liquid Chromatography (HPLC). HPLC is particularly useful for achieving high purity and for analytical assessment of the final product. Purity is typically assessed by UV detection at a relevant wavelength, such as 273 nm for adenine derivatives. biolog.debiolog.de

Spectroscopic characterization is crucial to confirm the structure and identity of the synthesized 8-AEA-cAMP. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) are used to verify the molecular structure and the successful incorporation of the aminoethylamino group at the C8 position. researchgate.net Mass spectrometry (MS) provides information about the molecular weight and can help confirm the elemental composition and purity. UV/Vis spectroscopy is used to determine the concentration of the purified product based on its characteristic absorbance maximum. biolog.debiolog.de

Rational Design and Application of 8-AEA-cAMP Derivatives for Advanced Research

The presence of the reactive primary amino group in the aminoethylamino linker at the C8 position of 8-AEA-cAMP makes it a versatile building block for the rational design of various derivatives. These modifications allow researchers to create probes with specific functionalities for advanced studies of cAMP signaling.

Fluorescently Labeled 8-AEA-cAMP for Imaging and Localization Studies

Fluorescently labeled 8-AEA-cAMP derivatives are powerful tools for visualizing the distribution and localization of cAMP-binding proteins and monitoring dynamic changes in intracellular cAMP levels in living cells. The amino group on the ethylamino linker provides a convenient site for conjugation with various fluorescent dyes.

By attaching fluorophores with different spectral properties, researchers can perform multicolor imaging experiments or utilize techniques like Förster Resonance Energy Transfer (FRET) to study protein-protein interactions or conformational changes of cAMP sensors. Examples of fluorescently labeled cAMP analogs, often attached at the C8 position, have been used to probe cAMP receptors and visualize their localization. biotium.comresearchgate.net For instance, a novel fluorescent cAMP analog, 8-[Pharos-575]-cAMP, modified at position 8, has been characterized for its spectral properties, binding to PKA isoforms, and cellular permeability, demonstrating its utility for spatial distribution evaluations in living cells. uni-kassel.denih.govresearchgate.net Studies have shown co-localization of such fluorescent analogs with GFP-tagged regulatory subunits of PKA. uni-kassel.denih.gov

Photoactivatable ("Caged") 8-AEA-cAMP for Spatiotemporal Control of Signaling

Photoactivatable or "caged" derivatives of 8-AEA-cAMP allow for the precise spatiotemporal control of cAMP signaling. These compounds are rendered biologically inactive by the attachment of a photolabile "caging" group, often through the amino group of the 8-AEA moiety or the cyclic phosphate. Upon irradiation with light of a specific wavelength, the caging group is rapidly cleaved, releasing the biologically active 8-AEA-cAMP or cAMP derivative and initiating downstream signaling events with high temporal and spatial resolution. biorxiv.orgthermofisher.comnih.gov

This technique is invaluable for studying rapid cellular processes mediated by cAMP, such as the activation kinetics of PKA or the opening of cyclic nucleotide-gated ion channels. By focusing the light on a specific area, researchers can investigate the spatial dynamics of cAMP diffusion and signaling within a cell or tissue. Caged cAMP compounds are designed to be biologically inactive before photolysis and are rapidly photolyzed to release active cAMP. thermofisher.com The use of different caging groups allows for activation with varying wavelengths of light. thermofisher.comrsc.org

Affinity-Based Probes Derived from 8-AEA-cAMP for Target Identification

Affinity-based probes derived from 8-AEA-cAMP are utilized for the identification and isolation of proteins that bind to cAMP. These probes typically involve immobilizing 8-AEA-cAMP onto a solid support, such as agarose (B213101) beads, via the amino group of the spacer. biolog.debiolog.de This creates an affinity resin that can selectively capture cAMP-binding proteins from complex biological mixtures, such as cell lysates.

8-AEA-cAMP (8-(2-aminoethyl)aminoadenosine-3',5'-cyclic monophosphate) is a modified cyclic adenosine (B11128) monophosphate (cAMP) analog. Its core structure is based on cAMP, a crucial second messenger involved in various cellular processes britannica.com. The modification involves the addition of a 2-aminoethylamino group at the C8 position of the adenine ring biolog.de.

The synthesis of 8-AEA-cAMP and its analogs often involves modifications to the adenine ring or the cyclic phosphate group semanticscholar.orgnih.gov. For instance, modifications at the C8 position of the adenine ring are common for creating cAMP analogs with altered properties acs.orgnih.gov. The introduction of the aminoethylamino spacer at the C8 position provides a reactive handle for further modifications, such as conjugation to solid supports or labeling with tags like biotin (B1667282) biolog.de.

Probe design utilizing 8-AEA-cAMP centers around its ability to bind to cAMP-interacting proteins. By attaching reporter molecules or immobilization handles to the 8-AEA moiety, researchers can create probes to study the localization, interaction partners, and dynamics of these proteins biolog.de. The design of such probes requires careful consideration of the linker length and the nature of the attached group to ensure that the probe retains affinity for its target protein while allowing for detection or immobilization nih.gov.

Biotinylated and Immobilized 8-AEA-cAMP for Proteomic Interaction Studies

Biotinylation of 8-AEA-cAMP allows for its high-affinity capture by streptavidin or avidin, facilitating the isolation of proteins that bind to the cAMP analog lifetein.com.cnnih.goviba-lifesciences.com. This approach is particularly valuable in proteomic studies aimed at identifying the cellular targets of cAMP and its analogs.

Immobilized 8-AEA-cAMP, typically conjugated to a solid support like agarose beads, serves as an affinity chromatography matrix biolog.debiocompare.comamericanchemicalsuppliers.com. This allows for the pull-down and enrichment of cAMP-binding proteins from complex biological samples such as cell lysates or tissue extracts kcl.ac.ukresearchgate.net. The immobilized nature of the probe enables stringent washing steps to reduce non-specific binding, thereby improving the purity of the isolated protein fraction nih.govresearchgate.net.

This chemical proteomics approach using immobilized cAMP analogs, including 8-AEA-cAMP-agarose, has been successfully applied to identify and characterize cAMP primary interactors like protein kinase A (PKA) isoforms, Epac proteins, and phosphodiesterases, as well as secondary interactors such as A-kinase anchoring proteins (AKAPs) nih.govresearchgate.net. Different immobilized cAMP analogs can exhibit varying affinities for different cAMP-binding proteins or even different binding sites within the same protein, allowing for the selective enrichment of specific protein subsets nih.govresearchgate.net.

Structure-Activity Relationship (SAR) Studies of 8-AEA-cAMP Analogs

Structure-Activity Relationship (SAR) studies of 8-AEA-cAMP and its analogs investigate how modifications to the chemical structure influence their binding affinity, selectivity, and functional effects on target proteins. These studies are crucial for understanding the molecular basis of ligand-protein interactions and for designing more potent and selective compounds nih.gov.

Influence of AEA Moiety Modifications on Target Affinity and Selectivity

Modifications to the 2-aminoethylamino (AEA) moiety at the C8 position of 8-AEA-cAMP can significantly impact its interaction with cAMP-binding proteins. The nature and size of the substituent at this position, as well as its hydrogen bonding potential and charge, play a critical role in determining the affinity and selectivity towards different cAMP receptors, such as the distinct binding sites (A and B) of the regulatory subunits of PKA (RI and RII) or Epac proteins nih.govacs.orgnih.gov.

Research has shown that the binding sites of different cAMP-dependent proteins or even different sites within the same protein can exhibit marked differences in their ability to accommodate substituents at the C8 position acs.orgnih.gov. For example, site AII of PKA regulatory subunits shows limited tolerance for bulky substituents at C8, while site AI can accommodate larger groups acs.orgnih.gov. Similarly, the hydrogen bonding preferences at the binding sites can influence the affinity of analogs with different substituents on the AEA moiety acs.orgnih.gov. Modifications to the AEA linker length or the introduction of charged groups can also affect binding, with some sites preferring positively charged groups at a certain distance from C8 nih.gov.

These findings highlight that tailoring the modifications on the AEA moiety is a key strategy for developing cAMP analogs with improved affinity and selectivity for specific target proteins or even specific binding sites within those proteins nih.govacs.orgnih.gov.

Conformational Analysis and Bioisosteric Replacements

Conformational analysis of cAMP analogs, including 8-AEA-cAMP, is essential for understanding how their three-dimensional structure influences their binding to target proteins nih.govnih.gov. The cyclic nature of the phosphate group imposes constraints on the flexibility of the molecule, but different analogs can adopt distinct conformations that are favored by specific binding sites nih.gov. For instance, cAMP preferentially binds to the "B" conformation of the PKA regulatory subunit, while some antagonists like Rp-cAMPS favor the "H" conformation nih.gov. Understanding these conformational preferences can inform the design of analogs that selectively stabilize active or inactive states of target proteins nih.gov.

Bioisosteric replacements involve substituting atoms or groups of atoms with others that have similar size, shape, and electronic properties, with the aim of retaining or modifying biological activity nih.govsci-hub.secambridgemedchemconsulting.comu-tokyo.ac.jp. In the context of 8-AEA-cAMP analogs, bioisosteric strategies could involve replacing parts of the adenine ring, the ribose moiety, or the phosphate group with bioisosteric equivalents to alter properties such as metabolic stability, lipophilicity, or interactions with the binding site nih.govsci-hub.secambridgemedchemconsulting.comgoogle.comacs.orgresearchgate.net. For example, fluorine substitution for hydrogen is a common bioisosteric replacement used to influence conformational preferences and metabolic stability nih.govsci-hub.secambridgemedchemconsulting.com. Similarly, modifications or replacements of the ribose moiety have been explored in the design of nucleoside analogs acs.org. These replacements, guided by structural information and computational methods, can lead to the development of analogs with improved pharmacological profiles sci-hub.seu-tokyo.ac.jp.

Molecular Mechanisms of Action and Target Interactions of 8 Aea Camp

Selective Activation and Allosteric Modulation of cAMP-Dependent Protein Kinase (PKA) by 8-AEA-cAMP

PKA is a key mediator of numerous cellular processes, existing as an inactive holoenzyme composed of regulatory (R) and catalytic (C) subunits. researchgate.netsigmaaldrich.com cAMP binding to the R subunits induces a conformational change that leads to the dissociation and activation of the C subunits. researchgate.netsigmaaldrich.compnas.orgfrontiersin.org 8-AEA-cAMP interacts with the regulatory subunits of PKA, thereby influencing its activation state. biolog.de

Binding Kinetics and Equilibrium Dissociation Constants for PKA Regulatory Subunits

The interaction between cAMP analogs and PKA regulatory subunits is characterized by binding kinetics, including association and dissociation rates, and quantified by equilibrium dissociation constants (Kd). These parameters reflect the affinity of the analog for the binding sites on the regulatory subunits. While specific Kd values for 8-AEA-cAMP binding directly to isolated PKA regulatory subunits were not explicitly found in the search results, studies using related cAMP analogs and affinity chromatography techniques involving immobilized 8-AEA-cAMP highlight its ability to interact with PKA regulatory subunits. acs.orgresearchgate.netnih.govnih.gov For instance, affinity chromatography utilizing Sp-8-AEA-cAMPS agarose (B213101) has been employed to purify recombinant human PKA regulatory subunits (hRIα, hRIβ, hRIIα, hRIIβ), indicating a binding interaction. acs.orgresearchgate.net Comparative studies using different cAMP capture compounds, including 8-AEA-cAMP-CC, have shown varying capture efficiencies for PKA RII, suggesting differences in binding characteristics based on linker length and attachment position. nih.gov Endogenous cAMP typically binds to PKA with Kd values in the range of 0.1–1.0 µmol/l. diabetesjournals.org The binding of cAMP to the two cyclic nucleotide-binding (CNB) domains on each regulatory subunit (CNB-A and CNB-B) is cooperative. mdpi.comnih.gov

Differential Effects on PKA Isoforms (Type I vs. Type II)

PKA exists in two main isoforms, Type I and Type II, distinguished by their regulatory subunits (RI and RII, respectively). researchgate.netahajournals.orgplos.org These isoforms exhibit differences in tissue expression, subcellular localization, and cAMP sensitivity. acs.orgahajournals.orgsigmaaldrich.com While 8-AEA-cAMP is described as a PKA activator, its differential effects or selectivity towards PKA Type I versus Type II isoforms were not clearly detailed in the search results specifically for 8-AEA-cAMP itself. However, related 8-substituted cAMP analogs, such as 8-AHA-cAMP, are known to exhibit site selectivity for site B of PKA Type I regulatory subunits and are used in combination with other analogs for synergistic activation of PKA Type I. biolog.debiolog.de This suggests that modifications at the C8 position can influence isoform selectivity, implying potential differential effects of 8-AEA-cAMP on PKA Type I and Type II, although specific data for 8-AEA-cAMP were not retrieved. Differences in the localization of PKA isoforms, with Type I being predominantly cytoplasmic and Type II often associated with anchoring proteins (AKAPs), can also contribute to their distinct roles in signaling. acs.orgahajournals.orgplos.orgsigmaaldrich.com

Conformational Changes Induced in PKA Regulatory Subunits Leading to Catalytic Subunit Release

The binding of cAMP to the regulatory subunits of PKA triggers significant conformational changes essential for releasing the catalytic subunits and enabling their kinase activity. pnas.orgfrontiersin.orgmdpi.comnih.govnih.gov Each regulatory monomer contains two tandem CNB domains, CNB-A and CNB-B. pnas.orgnih.gov cAMP binding to these domains, particularly the cooperative binding to both sites, leads to a rearrangement of the regulatory subunit structure. mdpi.comnih.gov A notable conformational change occurs in the B/C helix within the CNB-A domain, which extends upon cAMP binding and facilitates the dissociation from the catalytic subunit. pnas.orgnih.gov While the precise details of the conformational changes induced specifically by 8-AEA-cAMP were not found, as a functional activator of PKA, it is understood to induce similar allosteric changes in the regulatory subunits that mimic or facilitate the effects of endogenous cAMP, leading to the release of the catalytic subunits. researchgate.netsigmaaldrich.compnas.orgfrontiersin.orgmdpi.comnih.govnih.gov This allosteric modulation disrupts the inhibitory interaction between the regulatory and catalytic subunits in the holoenzyme. pnas.orgnih.govnih.gov

Engagement and Functional Activation of Exchange Protein Activated by cAMP (EPAC) by 8-AEA-cAMP

In addition to PKA, EPAC proteins are another major class of cAMP effectors. bmbreports.orgahajournals.orgnih.gov EPACs function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, acting independently of PKA. bmbreports.orgahajournals.orgresearchgate.netbmbreports.orgfrontiersin.org cAMP binding to EPAC activates its GEF activity, promoting the exchange of GDP for GTP on Rap proteins. ahajournals.orgdiabetesjournals.orgfrontiersin.org

Interaction Profiles with EPAC1 and EPAC2 Isoforms

There are two main isoforms of EPAC, EPAC1 and EPAC2, encoded by different genes. bmbreports.orgahajournals.orgfrontiersin.org EPAC1 contains a single cAMP-binding domain, while EPAC2 has two. nih.govdiabetesjournals.org The interaction profiles of cAMP analogs can differ between EPAC1 and EPAC2. While 8-AEA-cAMP is recognized as a ligand for cAMP-binding proteins, including those involved in EPAC signaling, specific detailed interaction profiles or selectivity data comparing 8-AEA-cAMP's affinity for EPAC1 versus EPAC2 were not prominently featured in the search results. However, other cAMP analogs, such as 8-CPT-2'-O-Me-cAMP (8-CPT), are known to activate EPAC and exhibit differential potency towards EPAC1 and EPAC2, being a more effective activator of EPAC1 than EPAC2. bmbreports.orgahajournals.org This suggests that structural modifications at the C8 position can influence the interaction with and activation of different EPAC isoforms. EPAC activation by cAMP involves conformational changes that relieve an autoinhibitory state. ahajournals.orgdiabetesjournals.orgnih.gov

Activation of Rap1 and Rap2 Small GTPases via EPAC-Mediated Guanine Nucleotide Exchange

A primary downstream consequence of EPAC activation by cAMP or its analogs like 8-AEA-cAMP is the stimulation of Rap1 and Rap2 small GTPases. bmbreports.orgahajournals.orgresearchgate.netbmbreports.orgfrontiersin.org EPAC proteins, acting as GEFs, catalyze the exchange of GDP for GTP on Rap1 and Rap2, thereby converting them to their active, GTP-bound state. ahajournals.orgdiabetesjournals.orgfrontiersin.org This activation of Rap GTPases is a key signaling event mediated by the EPAC pathway, distinct from PKA-mediated phosphorylation. bmbreports.orgahajournals.orgresearchgate.netbmbreports.org Activated Rap1 and Rap2 can then influence a variety of downstream cellular processes, including cell adhesion, cell-cell junction formation, and cytoskeletal organization. ahajournals.orgresearchgate.netnih.gov While the search results confirm that EPAC activates Rap1 and Rap2, specific studies detailing the extent or kinetics of Rap1 and Rap2 activation specifically by 8-AEA-cAMP were not found. However, given that 8-AEA-cAMP is a known ligand for cAMP-binding proteins and can interact with EPAC, it is expected to functionally activate EPAC and subsequently lead to the activation of Rap1 and Rap2 through the GEF mechanism. bmbreports.orgahajournals.orgresearchgate.netbmbreports.orgfrontiersin.org

Modulation of Cyclic Nucleotide-Gated (CNG) Channels

Cyclic nucleotide-gated (CNG) channels are a class of nonselective cation channels that play critical roles in sensory transduction, notably in vision and olfaction researchgate.netwikipedia.orgguidetopharmacology.orgpnas.orgfsu.edu. These channels are directly activated by the binding of intracellular cyclic nucleotides, primarily cGMP in retinal photoreceptors and both cAMP and cGMP in olfactory sensory neurons researchgate.netwikipedia.orgguidetopharmacology.orgfsu.edu. The binding of these ligands to a specific intracellular domain triggers conformational changes that lead to the opening of the channel pore elifesciences.orgresearchgate.netnih.govwashington.edu.

CNG channels are typically composed of tetrameric assemblies of homologous A and B subunits guidetopharmacology.org. Each subunit contains a cyclic nucleotide-binding domain (CNBD) located in the cytosolic C-terminus, connected to the transmembrane pore region by a C-linker researchgate.netguidetopharmacology.orgelifesciences.orgresearchgate.netwashington.edunih.gov. The binding of cyclic nucleotides to the CNBD is an allosteric process, meaning that ligand binding at a site distinct from the channel pore influences the channel's gating state elifesciences.orgresearchgate.netnih.govwashington.edu.

While cAMP is a known activator of certain CNG channels, particularly olfactory ones, specific detailed studies on the direct modulation of CNG channels by 8-AEA-cAMP are not extensively documented in the provided search results. However, as a functionalized cAMP analog, 8-AEA-cAMP's potential to interact with CNG channels would stem from its structural similarity to cAMP and the known cyclic nucleotide binding properties of these channels. Studies on other 8-substituted cAMP analogs have demonstrated altered binding affinities and effects on CNG channels compared to native cAMP researchgate.netnih.govnih.govacs.org.

Direct Binding Characteristics and Allosteric Regulation of Channel Conductance

The direct binding of cyclic nucleotides to the CNBD of CNG channels is a key step in their activation mechanism researchgate.netguidetopharmacology.orgfsu.eduelifesciences.orgresearchgate.netnih.govwashington.edunih.gov. The CNBD features an eight-stranded antiparallel β roll and flanking α-helices, with the cyclic nucleotide binding to a cleft within this domain researchgate.netresearchgate.netnih.gov. Conserved residues within the CNBD are crucial for high-affinity ligand binding and mediating the allosteric transition researchgate.netfsu.eduresearchgate.netnih.govnih.gov.

Ligand binding induces conformational changes within the CNBD and the C-linker that are coupled to the opening of the channel pore, thereby regulating ion conductance elifesciences.orgresearchgate.netnih.govwashington.edu. This allosteric regulation allows for significant changes in channel activity in response to variations in intracellular cyclic nucleotide concentrations researchgate.net. The affinity and efficacy of different cyclic nucleotides can vary depending on the specific CNG channel subtype researchgate.netwikipedia.orgguidetopharmacology.orgfsu.edunih.govnih.govacs.org. For instance, while olfactory CNG channels respond well to both cAMP and cGMP, retinal rod channels show a higher sensitivity to cGMP researchgate.netwikipedia.orgguidetopharmacology.orgfsu.edu.

Impact on Ion Flux and Membrane Potential

The opening of CNG channels, mediated by cyclic nucleotide binding, leads to an influx of cations, primarily Na+ and Ca2+, into the cell researchgate.netwikipedia.orgguidetopharmacology.orgfsu.edunih.govsissa.it. This inward current causes depolarization of the cell membrane researchgate.netwikipedia.orgguidetopharmacology.orgfsu.edusissa.it. In olfactory sensory neurons, this depolarization is a crucial step in the transduction of odorant signals into electrical signals wikipedia.orgsissa.it. In retinal photoreceptors, the closure of CNG channels in response to light-induced decreases in cGMP leads to hyperpolarization fsu.edu.

The influx of Ca2+ through CNG channels also plays a regulatory role, contributing to feedback mechanisms, such as calcium-calmodulin binding, which can decrease the channel's sensitivity to cyclic nucleotides, leading to adaptation researchgate.netguidetopharmacology.orgpnas.orgnih.govsissa.it.

The impact of 8-AEA-cAMP on ion flux and membrane potential would be dependent on its ability to bind to and activate CNG channels. Without specific data on its direct effects on CNG channel gating, its precise influence on ion flux and membrane potential cannot be definitively described, though its structural similarity to cAMP suggests a potential for interaction.

Exploration of Non-Canonical or Secondary Molecular Targets of 8-AEA-cAMP

Beyond its potential interaction with canonical cAMP targets like PKA and CNG channels, 8-AEA-cAMP is particularly valuable as a research tool for exploring a broader range of proteins that can bind cyclic nucleotides. Its functionalization allows for immobilization onto solid supports, making it suitable for affinity purification and chemical proteomics approaches aimed at identifying cAMP-binding proteins biolog.debiolog.deresearchgate.netdntb.gov.uawhiterose.ac.uk. These methods can reveal both known and potentially novel, or non-canonical, binding partners.

Unbiased Proteomic Approaches for Novel Binding Partner Identification

Chemical proteomics approaches, often employing modified cyclic nucleotide analogs like 8-AEA-cAMP or 8-AHA-cAMP immobilized on matrices such as agarose, are powerful tools for the unbiased identification of cyclic nucleotide-binding proteins within complex biological samples researchgate.netbiolog.deresearchgate.netdntb.gov.uawhiterose.ac.uksci-hub.se. In these methods, cell or tissue lysates are incubated with the immobilized ligand, allowing proteins that bind to the cyclic nucleotide analog to be captured researchgate.netresearchgate.netdntb.gov.uawhiterose.ac.uk. Unbound proteins are washed away, and the specifically bound proteins are then eluted.

Subsequent analysis of the eluted proteins, typically by mass spectrometry, allows for their identification researchgate.net. This approach can effectively enrich for relatively low-abundance cyclic nucleotide signaling proteins and their interacting partners researchgate.net. By comparing the proteins captured by the cyclic nucleotide analog to those captured by a control matrix, researchers can distinguish specific binding partners sci-hub.se. This methodology has been applied to identify known cAMP-binding proteins like PKA subunits and can also lead to the discovery of previously uncharacterized proteins with affinity for cyclic nucleotides, which could be considered non-canonical targets in the context of the probe used researchgate.netresearchgate.netdntb.gov.ua.

Validation of Interactions through Biophysical and Biochemical Assays

Once potential binding partners are identified through proteomic screens using tools like 8-AEA-cAMP, it is essential to validate these interactions and characterize their nature. A range of biophysical and biochemical assays can be employed for this purpose.

Biophysical techniques such as Surface Plasmon Resonance (SPR), fluorescence polarization, and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity, kinetics, and thermodynamics of the interaction between the cyclic nucleotide analog and the identified protein biolog.deresearchgate.netdntb.gov.uacambridge.orgnih.govresearchgate.net. SPR, for instance, can provide real-time data on the binding and dissociation of the analyte (protein) to the immobilized ligand (cyclic nucleotide analog or target protein) biolog.dedntb.gov.ua. Fluorescence polarization can be used in competitive binding assays to determine the affinity of unlabeled cyclic nucleotides or analogs by competing with a fluorescently labeled ligand researchgate.netnih.gov.

Biochemical assays, including pull-down assays with the immobilized cyclic nucleotide analog and co-immunoprecipitation experiments, can further confirm the interaction in a more native biological context researchgate.netresearchgate.netwhiterose.ac.uk. These validation steps are crucial to ensure that the identified interactions are specific and biologically relevant.

Computational Modeling and Molecular Dynamics Simulations of 8-AEA-cAMP Interactions

Computational methods, particularly molecular dynamics (MD) simulations, provide valuable tools for investigating the molecular interactions of ligands like 8-AEA-cAMP with their target proteins at an atomic level of detail nih.govresearchgate.netresearchgate.netarxiv.orgplos.org. These simulations can offer insights into the preferred binding poses, the dynamics of the ligand-protein complex, and the conformational changes induced by ligand binding cambridge.orgresearchgate.netresearchgate.net.

While specific computational studies focused solely on 8-AEA-cAMP were not prominently featured in the search results, MD simulations and computational modeling have been applied to study the interactions of cyclic nucleotides with their binding domains in proteins like CNG channels and Epac fsu.eduwashington.eduacs.orgplos.org. These studies can help elucidate the structural basis for ligand affinity and selectivity, the mechanisms of allosteric regulation, and the impact of ligand binding on protein conformation and dynamics fsu.eduwashington.eduacs.org.

Given the structure of 8-AEA-cAMP, computational approaches could be used to predict its binding mode within the CNBD of CNG channels or other cyclic nucleotide-binding proteins, estimate its binding free energy, and simulate the conformational changes it might induce upon binding. Such studies could complement experimental data obtained from biophysical and biochemical assays, providing a more comprehensive understanding of the molecular basis of 8-AEA-cAMP's interactions.

Docking Studies with PKA, EPAC, and CNG Channel Binding Pockets

The interaction of cyclic nucleotide analogs with the binding pockets of their target proteins is fundamental to understanding their molecular mechanisms. Proteins such as PKA, EPAC, and CNG channels possess specific cyclic nucleotide-binding domains (CNBDs) that accommodate cAMP and its derivatives wikipedia.orgresearchgate.netupstate.eduguidetopharmacology.org. These binding events typically induce conformational changes in the proteins, leading to their activation or modulation wikipedia.orgresearchgate.netresearchgate.net.

While 8-AEA-cAMP is utilized as a ligand in studies involving PKA, EPAC, and CNG channels, often for purposes such as protein purification or as a probe biolog.dedntb.gov.uakcl.ac.ukupstate.eduacs.orgoup.comguidetopharmacology.org, detailed research specifically focused on in silico docking studies characterizing the precise binding poses, interaction energies, or key contact residues of 8-AEA-cAMP within the binding pockets of PKA, EPAC, or CNG channels was not identified in the consulted literature. Studies often describe the general binding characteristics of cAMP or other analogs to these proteins oup.comnih.govnih.govresearchgate.netfsu.edu, but specific, detailed docking analyses for 8-AEA-cAMP itself were not found.

Dynamics of Ligand-Receptor Complex Formation

The formation of a ligand-receptor complex is a dynamic process involving molecular recognition, conformational adjustments, and stabilization of the bound state. Understanding the dynamics of this interaction, including association and dissociation rates and the flexibility of the complex, provides crucial insights into the kinetics and thermodynamics of binding and downstream signaling events researchgate.net.

Cellular and Subcellular Effects Mediated by 8 Aea Camp

Regulation of Protein Phosphorylation Networks

The primary downstream effectors of cAMP are PKA and EPAC, both of which are involved in regulating protein phosphorylation networks. cusabio.com PKA is a key enzyme in signal transduction that phosphorylates target proteins on serine and threonine residues containing a specific consensus sequence. sigmaaldrich.com EPAC proteins function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, leading to the activation of various downstream effectors. cusabio.comresearchgate.net

Substrate Phosphorylation Signatures Downstream of PKA Activation by 8-AEA-cAMP

As a cAMP analog, 8-AEA-cAMP can interact with the regulatory subunits of PKA, leading to the dissociation and activation of the catalytic subunits. sigmaaldrich.com Activated PKA then phosphorylates a diverse array of protein substrates. The specific phosphorylation signatures downstream of PKA activation by cAMP analogs, including those structurally related to 8-AEA-cAMP like 8-Br-cAMP, have been studied in various cellular contexts. These studies reveal that PKA-mediated phosphorylation can impact ion channels, transporters, enzymes, and transcription factors, among other proteins. cusabio.comsigmaaldrich.comnih.gov For instance, PKA-mediated phosphorylation of the large conductance voltage- and Ca2+-gated potassium (BK) channel has been observed. researchgate.net Another example includes the phosphorylation of polycystin-2 (TRPP2) channel function by PKA. nih.gov

EPAC-Dependent Phosphorylation Events and Their Kinase Dependencies

EPAC proteins, upon binding cAMP, activate Rap1 and Rap2, which can subsequently influence various signaling pathways, including those involving protein phosphorylation. cusabio.comresearchgate.net While EPAC itself is a GEF and not a kinase, its activation can lead to downstream phosphorylation events mediated by other kinases. Studies using EPAC-selective cAMP analogs (though not specifically 8-AEA-cAMP in the provided results) have shown EPAC's involvement in processes like cell adhesion and the potential to influence kinases such as PKB (Akt) and components of the MAPK pathway. researchgate.netnih.gov For example, EPAC activation has been linked to phosphorylation of phospholamban in cardiac myocytes, mediated by protein kinase C (PKC) and CaMKII. jci.orgahajournals.org

Cross-Talk and Feedback Regulation with Other Signaling Pathways

The cAMP signaling pathway engages in extensive cross-talk with other intracellular signaling cascades, including the MAPK pathway (ERK1/2 and p38 MAPK), PI3K/Akt pathway, and calcium signaling. researchgate.netnih.govgeorgefox.eduresearchgate.netfrontiersin.org This cross-talk allows for complex cellular responses and feedback mechanisms. For instance, cAMP/PKA signaling can either activate or inhibit the ERK cascade in a cell-specific manner. georgefox.edu There is also evidence of cross-talk between cAMP/PKA pathways and androgen receptor signaling, which is particularly relevant in contexts like prostate cancer progression. nih.gov Furthermore, interactions between cAMP and calcium signaling pathways can generate complex oscillatory dynamics, highlighting the intricate feedback regulation present in cellular signaling networks. researchgate.net

Impact on Gene Expression and Transcriptional Programs

The cAMP signaling pathway significantly influences gene expression by regulating the activity of transcription factors. cusabio.comnih.gov

Activation of cAMP Response Element-Binding Protein (CREB) and Associated Co-activators

A key target of the cAMP/PKA pathway in transcriptional regulation is the cAMP Response Element-Binding protein (CREB). nih.govfrontiersin.org Upon activation by cAMP, PKA translocates to the nucleus and phosphorylates CREB at a critical serine residue (Ser-133), which is essential for its activation. frontiersin.orgfrontiersin.org Phosphorylated CREB can then bind to cAMP Response Elements (CREs) in the promoter regions of target genes. frontiersin.org The transcriptional activity of CREB is also modulated by its interaction with co-activators, such as the transducers of regulated CREB (TORCs). pnas.org These co-activators can enhance CREB-dependent gene expression. pnas.org While the provided results don't specifically detail 8-AEA-cAMP's direct effect on CREB, as a cAMP analog, it is expected to converge on this well-established pathway.

Regulation of Immediate Early Genes and Cell Type-Specific Transcriptional Profiles

Activation of the cAMP/PKA/CREB pathway can lead to the rapid induction of immediate early genes (IEGs). frontiersin.orgscielo.br IEGs are a class of genes that are quickly and transiently expressed in response to various cellular stimuli, often without the need for de novo protein synthesis. researchgate.netmdpi.com They play crucial roles in various cellular processes, including synaptic plasticity, neuronal activity, and cellular growth and differentiation. scielo.brmdpi.com Examples of IEGs regulated by neuronal activity and potentially influenced by cAMP signaling include c-Fos, ARC, and EGR-1. scielo.brnih.gov The specific transcriptional profiles regulated by cAMP signaling, and thus potentially influenced by 8-AEA-cAMP, can vary depending on the cell type and the specific complement of signaling molecules and transcription factors present. cusabio.com

Due to the strict requirement to focus solely on the chemical compound "8-AEA-cAMP" and the provided outline, and based on the available search results, it is not possible to generate a comprehensive article covering all the requested sections with detailed, compound-specific research findings.

The search results primarily identify 8-AEA-cAMP as a ligand used in research techniques like affinity chromatography for studying cAMP and cGMP binding proteins guidetopharmacology.orgnih.gov. While the broader context of cAMP signaling and the effects of other cAMP analogs (such as 8-Br-cAMP or 8-Cl-cAMP) on cellular processes like proliferation, apoptosis, differentiation, migration, adhesion, invasion, secretion, exocytosis, endocytosis, and subcellular compartmentation are discussed in the literature wikipedia.org, direct research specifically detailing how 8-AEA-cAMP itself mediates these precise effects is not sufficiently available within the scope of the search results.

Therefore, fulfilling the request to generate a thorough and scientifically accurate article focused solely on the cellular and subcellular effects mediated by 8-AEA-cAMP as per the detailed outline is not feasible with the current information.

Subcellular Compartmentation and Microdomain-Specific Actions of 8-AEA-cAMP

Role of A-Kinase Anchoring Proteins (AKAPs) in Directing PKA Signaling

A-Kinase Anchoring Proteins (AKAPs) are a diverse family of scaffolding proteins that play a critical role in organizing and compartmentalizing cAMP signaling within the cell. nih.govmdpi.com AKAPs achieve this by tethering PKA, and often other signaling molecules such as adenylyl cyclases (ACs), phosphodiesterases (PDEs), and protein phosphatases, to specific subcellular locations. nih.govmdpi.comresearchgate.net This spatial organization ensures that PKA activity is directed towards relevant substrates in discrete microdomains, thereby contributing to the specificity and efficiency of the cAMP pathway. nih.govresearchgate.netportlandpress.comresearchgate.net

Studies utilizing cAMP analogs, including those with modifications similar to 8-AEA-cAMP, have been instrumental in understanding the interaction between PKA regulatory subunits and AKAPs. For instance, a cAMP analog coupled to agarose (B213101) beads, such as 8-AEA-cAMP-agarose, can be used in pull-down experiments to isolate PKA holoenzymes and their associated AKAPs from cell lysates. nih.govbiolog.derupress.org This technique has helped reveal that PKA holoenzyme can form complexes with various proteins, including those anchored by AKAPs. nih.gov The interaction between the regulatory subunit of PKA and an amphipathic helix on the AKAP is a key determinant of this anchoring. portlandpress.comresearchgate.net By localizing PKA near specific substrates and other signaling components, AKAPs facilitate coordinated responses to cAMP signals and prevent off-target phosphorylation. nih.govresearchgate.net

Spatiotemporal Dynamics of PKA and EPAC Activation within Specific Organelles

The spatiotemporal dynamics of PKA and EPAC activation are crucial for the precise regulation of cellular functions by cAMP. ahajournals.orgresearchgate.netnih.gov Localized pools of cAMP, generated by adenylyl cyclases and degraded by phosphodiesterases, create transient concentration gradients within different subcellular compartments. researchgate.netresearchgate.net AKAPs contribute to this by anchoring PKA and other signaling components in close proximity to the sites of cAMP production and degradation. researchgate.netresearchgate.net

While PKA has been traditionally viewed as the primary effector of cAMP, EPAC proteins represent an alternative pathway. ahajournals.orgnih.gov EPACs are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, and their activation by cAMP can mediate diverse cellular processes independently of PKA. ahajournals.orgnih.gov The compartmentalization of both PKA and EPAC within specific organelles allows for distinct downstream signaling events in response to localized cAMP increases. ahajournals.org

Research using genetically encoded cAMP sensors and targeted adenylyl cyclases has demonstrated that cAMP and PKA activity can be localized to specific cellular compartments, such as the plasma membrane and the nucleus. frontiersin.org This spatial control is essential for processes like neuronal polarization and neurotransmitter specification. frontiersin.org Understanding how cAMP analogs like 8-AEA-cAMP influence the activation and localization of PKA and EPAC within these microdomains is an ongoing area of research. ahajournals.org

Influence on Mitochondrial Dynamics, Biogenesis, and Bioenergetics

Mitochondria are dynamic organelles involved in a multitude of cellular processes beyond ATP production, including calcium homeostasis, redox balance, and apoptosis. nih.govresearchgate.net Emerging evidence suggests that cAMP signaling plays a role in regulating mitochondrial function, including dynamics, biogenesis, and bioenergetics. nih.govfrontiersin.org

The cAMP response element-binding protein (CREB), a transcription factor activated by PKA phosphorylation, is a key regulator of mitochondrial biogenesis. nih.gov CREB regulates the expression of PGC-1α, a master regulator of mitochondrial biogenesis. nih.gov Thus, cAMP-mediated activation of PKA can indirectly influence the production of new mitochondria. nih.gov

Mitochondrial dynamics, the balance between fusion and fission events, are also important for maintaining mitochondrial health and function. nih.govfrontiersin.orgcore.ac.uk Alterations in mitochondrial dynamics can lead to bioenergetic defects. nih.govcore.ac.uk While the direct effects of 8-AEA-cAMP on mitochondrial dynamics and bioenergetics require further specific investigation, the known involvement of the cAMP/PKA pathway in regulating mitochondrial biogenesis and the broader link between mitochondrial dynamics and bioenergetics suggest potential indirect influences. nih.govnih.govfrontiersin.orgcore.ac.uk Studies on related compounds like anandamide (B1667382) (AEA), which can interact with pathways modulated by cAMP, have indicated effects on mitochondrial function, including membrane potential and cytochrome c release. royalsocietypublishing.org

Regulation of Endoplasmic Reticulum and Golgi Apparatus Functions

The Endoplasmic Reticulum (ER) and Golgi apparatus are central organelles in protein synthesis, modification, sorting, and lipid metabolism. nih.govbyjus.combritannica.comslideshare.net Proteins synthesized in the ER are transported to the Golgi for further processing and packaging into vesicles for delivery to their final destinations. nih.govbyjus.combritannica.comslideshare.netslideshare.net

While the direct regulatory effects of 8-AEA-cAMP specifically on ER and Golgi functions are not extensively detailed in the provided search results, the broader cAMP signaling pathway is known to influence various aspects of cellular trafficking and organelle function. For example, EPAC isoforms have been shown to influence receptor trafficking from the Golgi apparatus in cardiomyocytes. ahajournals.org Given that 8-AEA-cAMP can interact with EPAC, it is plausible that it could indirectly impact Golgi-related trafficking processes. Further research specifically investigating the effects of 8-AEA-cAMP on ER and Golgi functions is needed to elucidate its precise regulatory roles in these organelles.

Interplay with Other Second Messenger Systems

The cAMP signaling pathway does not operate in isolation but engages in complex interplay with other second messenger systems, notably calcium and the cGMP/nitric oxide pathways. This crosstalk allows for integrated cellular responses to diverse stimuli.

Modulation of Intracellular Calcium Dynamics and Related Signaling Cascades

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger involved in a vast array of cellular processes, including neurotransmission, muscle contraction, and gene expression. The interplay between cAMP and calcium signaling is well-established and occurs at multiple levels. frontiersin.orgroyalsocietypublishing.org

cAMP signaling, particularly through PKA and EPAC, can modulate intracellular calcium dynamics by influencing the activity of calcium channels, pumps, and calcium-releasing stores. frontiersin.org Conversely, calcium signals can also impact cAMP levels and the activity of cAMP effectors. For instance, calcium-activated adenylyl cyclases (ACs), such as AC8, can link calcium entry to localized cAMP elevation. frontiersin.orgbiologists.com

Studies on anandamide (AEA), which can influence cAMP levels, have also demonstrated its ability to modulate intracellular calcium dynamics, including influencing voltage-gated calcium channels and intracellular calcium release. royalsocietypublishing.orgmdpi.comglobalrecoverynetwork.org The interaction between cannabinoid receptors (which can be activated by AEA) and the cAMP/PKA pathway, as well as their influence on calcium influx, highlights the intricate crosstalk between these systems. royalsocietypublishing.orgmdpi.comglobalrecoverynetwork.org While direct studies on 8-AEA-cAMP's specific effects on calcium dynamics are not prominently featured, its role as a cAMP analog suggests it would likely participate in this complex interplay, potentially by influencing PKA and EPAC-mediated modulation of calcium channels or other calcium-handling proteins. frontiersin.org

Bidirectional Regulation with cGMP and Nitric Oxide Pathways

The cyclic GMP (cGMP) and nitric oxide (NO) signaling pathways represent another major second messenger system that interacts with the cAMP pathway. wikipedia.orgmdpi.comahajournals.orgnih.gov Nitric oxide activates soluble guanylyl cyclase (sGC), leading to the production of cGMP, which in turn activates cGMP-dependent protein kinase (PKG). wikipedia.orgmdpi.comahajournals.orgum.es

Crosstalk between the cAMP and cGMP pathways occurs through various mechanisms, including the regulation of phosphodiesterases (PDEs), enzymes that hydrolyze cyclic nucleotides. Some PDEs are regulated by both cAMP and cGMP, allowing for bidirectional influence between the two pathways. mdpi.comahajournals.orgum.es For example, PDE2 is activated by both cAMP and cGMP, while PDE3 is inhibited by cGMP. mdpi.comum.es This differential regulation of PDEs by cGMP can impact local cAMP concentrations and PKA activity. mdpi.comum.es

Furthermore, PKA and PKG can phosphorylate and regulate components of each other's pathways. mdpi.com While direct studies detailing the bidirectional regulation between 8-AEA-cAMP and the cGMP/NO pathway are limited in the provided results, the established crosstalk between the broader cAMP and cGMP/NO systems suggests that 8-AEA-cAMP, by influencing cAMP-dependent pathways, would indirectly participate in this regulatory network. mdpi.comahajournals.orgnih.govum.es Studies have shown that NO can influence both AC and GC activity in cardiac myocytes, leading to changes in both cAMP and cGMP levels and affecting contractile responses. nih.gov This underscores the interconnected nature of these second messenger systems.

Investigation of 8 Aea Camp S Impact on Specific Biological Systems and Physiological Pathways

Neurobiological Systems and Central Nervous System Function

The cAMP signaling pathway plays a fundamental role in numerous aspects of neurobiology, influencing neuronal function, communication, and plasticity. nih.govplos.orgfrontiersin.orgnih.gov Investigations into these roles often employ cAMP analogs to modulate or study the pathway's components.

Modulation of Synaptic Plasticity, Learning, and Memory Mechanisms

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a key cellular mechanism underlying learning and memory. researchgate.net The cAMP pathway is critically involved in both short- and long-lasting forms of synaptic plasticity. plos.orgfrontiersin.orgoup.com Activation of cAMP-dependent protein kinase A (PKA) by increased cAMP levels can phosphorylate target proteins, including transcription factors like CREB, which are essential for the maintenance of long-term potentiation (LTP) and the formation of long-term memory. plos.orgfrontiersin.org Studies using techniques to enhance cAMP signaling have demonstrated its potential to impact synaptic plasticity and memory formation. eneuro.org For instance, increasing astrocytic cAMP has been shown to induce synaptic plasticity and modify memory, potentially through mechanisms involving lactate (B86563) release and NMDA receptor activation in neurons. pnas.org

While 8-AEA-cAMP itself is primarily noted as a tool for studying cAMP-binding proteins, the research into cAMP's role in synaptic plasticity provides the context in which such analogs are valuable for dissecting the molecular mechanisms involved.

Regulation of Neurotransmitter Synthesis, Release, and Receptor Sensitivity

The study of these processes often involves manipulating intracellular cAMP levels or the activity of downstream effectors, where cAMP analogs like 8-AEA-cAMP could be employed as research tools to activate or probe components of the pathway, although specific studies detailing 8-AEA-cAMP's direct impact on neurotransmitter synthesis are less prominent in the search results.

Promotion of Neuronal Growth, Axon Guidance, and Dendritic Remodeling

The development and shaping of neuronal architecture, including the growth and guidance of axons and dendrites, are influenced by intracellular signaling pathways, including those mediated by cAMP. frontiersin.orgrupress.orgoup.com The balance between cAMP and cGMP signaling is known to play a role in determining the attractive or repulsive responses of axons to guidance cues, and can influence neuronal polarity and dendrite formation. oup.comfrontiersin.orgfrontiersin.org

While the broad role of cAMP in these developmental processes is established, specific research detailing the direct effects of 8-AEA-cAMP on promoting neuronal growth, axon guidance, or dendritic remodeling was not extensively found in the provided search results. However, as a cAMP analog, it could potentially be used in experimental settings to investigate the involvement of cAMP in these complex morphogenetic events.

Influence on Glial Cell Function and Neuroinflammation Research Models

Glial cells, including astrocytes and microglia, are integral components of the central nervous system, contributing to homeostasis, neuronal support, and immune responses. frontiersin.orgfrontiersin.orgnih.gov Glial cells are involved in neuroinflammation, and their activation can impact neuronal function. frontiersin.orgnih.govmdpi.commdpi.comoatext.com cAMP signaling is implicated in regulating various glial functions. For instance, astrocytic cAMP pathways are involved in processes like energy metabolism, gap junction formation, and glutamate (B1630785) recycling. pnas.org Microglial function, including phagocytosis and the release of inflammatory mediators, can also be influenced by signaling pathways that may interact with cAMP. nih.govmdpi.comoatext.com

Research into the role of glial cells in neuroinflammation and neurodegenerative diseases often involves understanding the intracellular signaling cascades within these cells. While direct studies on 8-AEA-cAMP's specific effects on glial cell function or neuroinflammation models were not prominently featured, cAMP analogs are valuable tools for dissecting the signaling pathways within glial cells and their communication with neurons.

Cardiovascular Physiology and Myocardial Function

cAMP signaling is a critical regulator of cardiovascular function, particularly in the myocardium, where it mediates responses to various hormones and neurotransmitters. nih.govcvphysiology.com

Positive Inotropy and Lusitropy in Cardiac Myocytes

In cardiac myocytes, cAMP generated in response to stimuli like β-adrenergic receptor activation plays a key role in excitation-contraction coupling, leading to positive inotropic (increased contractility) and lusitropic (increased relaxation rate) effects. nih.govcvphysiology.commdpi.combiorxiv.orgnih.gov This is primarily mediated through the activation of PKA, which phosphorylates key proteins involved in calcium handling, such as L-type calcium channels, ryanodine (B192298) receptors (RyR2), and phospholamban (PLB). nih.govcvphysiology.commdpi.combiorxiv.orgnih.gov Phosphorylation of these proteins leads to increased intracellular calcium availability for contraction and enhanced calcium re-uptake into the sarcoplasmic reticulum for relaxation. nih.govcvphysiology.com

Studies investigating the mechanisms of inotropy and lusitropy often utilize agents that modulate cAMP levels or PKA activity. While the search results discuss the role of cAMP and mention other cAMP agonists like 8-CPT-2'-O-Me-cAMP in the context of Epac activation mdpi.com, direct detailed research findings specifically on the positive inotropic and lusitropic effects induced by 8-AEA-cAMP itself in cardiac myocytes were not extensively found. However, given its nature as a cAMP analog, it is a plausible tool for researchers studying these cAMP-mediated contractile properties in cardiac tissue.

Based on the available scientific literature, specific detailed research findings focusing solely on the chemical compound 8-AEA-cAMP and its direct impact on the biological systems and physiological pathways outlined (Regulation of Vascular Tone and Endothelial Barrier Integrity, Cardiomyocyte Hypertrophy and Fibrotic Remodeling, Endocrine Gland Function and Metabolic Regulation, and Immunological and Inflammatory Responses) are limited. The compound 8-AEA-cAMP is primarily referenced in the context of being a synthetic analog of cyclic adenosine (B11128) monophosphate (cAMP) used as a research tool, particularly as a ligand for affinity chromatography to isolate and study cAMP-binding proteins such as Protein Kinase A (PKA) and Epac biolog.debiolog.denih.govbiolog.desemanticscholar.orgresearchgate.net.

While the broader roles of cAMP signaling in these biological processes are well-established, the specific effects and mechanisms of action of 8-AEA-cAMP itself within these systems have not been extensively documented in the retrieved literature to the level required for a detailed article structured around its direct impact.

The PubChem Compound Identifier (CID) for 8-AEA-cAMP is 5232296 biolog.de.

Due to the lack of specific research findings focused exclusively on the impact of 8-AEA-cAMP on the requested biological systems and physiological pathways, a comprehensive article strictly adhering to the provided outline and content requirements cannot be generated from the currently available information.

Immunological and Inflammatory Responses

Modulation of Lymphocyte Activation, Proliferation, and Cytokine Production

Research into the specific effects of 8-AEA-cAMP on lymphocyte activation, proliferation, and cytokine production is limited in the provided information. However, studies on cyclic adenosine monophosphate (cAMP) in general indicate its role as an intracellular second messenger important in numerous biological processes, including intracellular signal transduction wikipedia.org. cAMP is known to be involved in the activation of protein kinases wikipedia.org.

Broader research on cAMP and other related compounds suggests that cAMP can act as a potent negative regulator of T-cell mediated activation and proliferation nih.gov. Elevated intracellular cAMP concentrations have been indicated to contribute to T-cell anergy nih.gov. The cAMP/PKA pathway has been suggested to have a negative effect on T cell survival by inhibiting cell proliferation and increasing apoptosis researchgate.net. Furthermore, cAMP/PKA activation in naive T cells stimulated with αCD3 and αCD28 is considered essential for inducing IL-4 production and promoting Th2 differentiation researchgate.net. In Th2 cells, PKA and Jak-STAT signaling have been shown to increase IL-13 secretion and transcription in response to activation by Gs-coupled histamine (B1213489) receptors researchgate.net. Prostaglandin (B15479496) E2, which can induce cAMP, has been shown to trigger anti-proliferative effects through interference with IL-2-mediated gene expression and inhibition of IL-2 receptor expression nih.gov. cAMP can inhibit IL-2 gene transcription by downregulating the activation of its promoter, targeting transcription factors such as nuclear factor of activated T cells (NFAT) and activator protein 1 (AP1) nih.gov. The cAMP/PKA/Csk signaling pathway has been linked to downregulated TCR signaling and subsequently decreased T-cell immune function nih.gov.

Regarding B cells, activation can promote proliferation and cytokine production, including IL-2, IL-4, IL-6, TNFα, and IFNγ frontiersin.org. While IFN-γ can regulate B cell proliferation and differentiation, its effects can be both positive and negative depending on the stage of antigen presentation frontiersin.org. T follicular helper cells, through the production of IL-4 and IL-21, promote B cell proliferation and effector function frontiersin.org. However, the direct impact of 8-AEA-cAMP on these specific lymphocyte functions has not been detailed in the examined literature.

Exploration of Anti-inflammatory and Immunosuppressive Effects in Research Models

Specific research models utilizing 8-AEA-cAMP to explore its anti-inflammatory and immunosuppressive effects are not described in the provided information. However, the broader role of cAMP in mediating anti-inflammatory and immunosuppressive responses has been noted.

cAMP-mediated mechanisms contribute to anti-inflammatory activity researchgate.net. The sympathetic nervous system, for instance, has been shown to have a dominant anti-inflammatory effect on a cellular level, mainly via β-adrenoceptors, which is thought to be mediated primarily by increases in cAMP karger.com. Glucocorticoids, known for their potent anti-inflammatory and immunosuppressive effects, exert their actions largely through transcriptional effects that alter gene expression in leukocytes nih.govresearchgate.net. While not directly linked to 8-AEA-cAMP, this highlights the importance of intracellular signaling pathways in modulating immune responses.

General research on cAMP indicates its role in maintaining immune homeostasis by inhibiting the secretion of pro-inflammatory cytokines such as TNFα, IL-17, IL-1β, and IFNγ and by inducing the release of anti-inflammatory cytokines such as IL-10 and IL-4 in immune cells researchgate.net. This process is referred to as immunomodulation, as cAMP helps regulate T-cell function researchgate.net.

Renal Physiology and Fluid-Electrolyte Balance

Regulation of Ion Channels and Transporters in Renal Tubules

Direct evidence regarding the regulation of ion channels and transporters in renal tubules specifically by 8-AEA-cAMP is not available in the provided search results. However, cAMP signaling is known to influence certain renal transporters and channels.

In renal collecting duct principal cells, vasopressin increases cAMP levels, which in turn affects the trafficking of aquaporin-2, a water channel, to the apical plasma membrane researchgate.net. This is a key mechanism for regulating water reabsorption researchgate.net. Additionally, CFTR, a cAMP-dependent anion channel, is expressed in the apical epithelial membranes of the kidney and is involved in regulating fluid transport and electrolyte balance nih.gov.

Other important ion channels and transporters in renal tubules include the epithelial sodium channel (ENaC), renal outer medullary potassium channel (ROMK), Na+-K+-ATPase, and Na+-H+ exchangers (NHEs), particularly NHE3 in the proximal tubule and thick ascending limb nih.govportlandpress.comphysiology.org. These transporters are crucial for sodium reabsorption and maintaining electrolyte balance physiology.org. Aldosterone and other factors can modulate the activity and expression of some of these transporters researchgate.netportlandpress.com. While these transporters are critical for renal function, a specific link to modulation by 8-AEA-cAMP was not found.

Research into Glomerular Filtration Rate and Tubular Reabsorption Processes

Research specifically investigating the impact of 8-AEA-cAMP on glomerular filtration rate (GFR) and tubular reabsorption processes is not present in the provided information. GFR is the rate at which plasma is filtered through the glomerular membrane squarespace.comzuniv.net. It is determined by Starling forces and the properties of the glomerular capillary wall squarespace.comstonybrookmedicine.edu. Tubular reabsorption is the process by which substances are transported from the tubular lumen back into the blood squarespace.comzuniv.net.

Respiratory System Function

Information specifically on the effects of 8-AEA-cAMP on respiratory system function is not available in the provided search results. The respiratory system's primary function is to facilitate gas exchange (oxygen and carbon dioxide) and includes processes like ventilation zmchdahod.orgsdmiramar.educuny.edu. The airways, including the trachea, bronchi, and bronchioles, serve as passageways for air and are involved in warming, humidifying, and filtering inhaled air zmchdahod.orgcuny.edu. Gas exchange occurs in the alveoli sdmiramar.educuny.edu.

Research using the cAMP analog 8-Br-cAMP in a rat model of spinal cord injury investigated the involvement of the cAMP-PKA pathway in respiratory motor recovery nih.gov. Intrathecal administration of 8-Br-cAMP at the level of the phrenic nucleus enhanced contralateral phrenic nerve output and restored respiratory-related activity in the ipsilateral nerve nih.gov. This suggests that activating the cAMP-PKA signaling cascade can influence respiratory function in the context of neurological injury nih.gov. However, these findings are specific to 8-Br-cAMP and a particular research model and cannot be directly extrapolated to the effects of 8-AEA-cAMP on general respiratory system function without further research.

Relaxation of Airway Smooth Muscle and Bronchodilation Mechanisms

Research indicates that cyclic AMP plays a key role in the relaxation of smooth muscle, including that found in the airways doi.orgresearchgate.net. This relaxation is a primary mechanism underlying bronchodilation, the widening of the airways that improves airflow consensus.app. Studies investigating the effects of compounds related to cAMP and its signaling pathways have provided insights into potential mechanisms by which airway smooth muscle tone is regulated.

Anandamide (B1667382) (AEA), an endocannabinoid, has been shown to induce airway relaxation in both in vitro and in vivo models nih.govresearchgate.net. This effect is mediated, in part, by fatty acid amide hydrolase (FAAH)-dependent metabolites nih.gov. Specifically, AEA has been found to enhance the production of prostaglandin E2 (PGE2) and cAMP in airway smooth muscle cells nih.govresearchgate.net. PGE2 is also recognized as an endogenous bronchodilator that can activate Gs protein-coupled receptors (EP2 and EP4), leading to increased cAMP levels and subsequent activation of PKA, which promotes smooth muscle relaxation nih.gov.

Increased intracellular cAMP levels in airway smooth muscle cells are understood to lead to relaxation by activating PKA. PKA then phosphorylates various regulatory proteins involved in muscle tone and reduces intracellular calcium ion concentration, both of which impair smooth muscle contraction researchgate.net. While the precise targets of PKA phosphorylation in human airway smooth muscle are still under investigation, it is assumed to contribute to either a reduction in intracellular calcium concentration or a decrease in calcium sensitivity researchgate.net.

Studies using cAMP-elevating agents, such as isoproterenol, forskolin (B1673556), and 8-Br-cAMP (another cAMP analog), have demonstrated that these compounds can induce airway relaxation rupress.org. These agents appear to slow smooth muscle cell calcium oscillations and decrease calcium sensitivity, contributing to the relaxation effect rupress.org.

However, the role of the extracellular cAMP-adenosine pathway in airway smooth muscle also presents a more complex picture. Stimulation of airway smooth muscle with β2-adrenoceptor agonists, which increase intracellular cAMP and induce relaxation, can also lead to cAMP efflux doi.org. Outside the cells, this extracellular cAMP can be converted to adenosine by ectoenzymes doi.org. This extracellular cAMP-adenosine pathway has been associated with contracting effects mediated by A1 receptors, suggesting a potential role in balancing the relaxant effects of β2-adrenoceptor agonists doi.org.

Mucociliary Clearance Regulation

Mucociliary clearance is a vital innate defense mechanism in the airways, involving the coordinated action of ciliated epithelial cells and mucus secretion to trap and remove inhaled particles and pathogens wikipedia.orgunc.edu. The function of airway epithelial cell cilia, specifically their beat frequency and coordination, is crucial for effective mucociliary transport nih.govmdpi.com.

Ciliary beat frequency (CBF) in airway epithelial cells is influenced by intracellular calcium concentration and cyclic nucleotides, including cAMP and cGMP nih.govahajournals.org. Soluble adenylyl cyclase (sAC), an enzyme responsible for producing cAMP, is localized to motile airway cilia in humans and contributes to the regulation of human airway CBF nih.gov. Changes in intracellular pH and bicarbonate levels within epithelial cells may also affect CBF, potentially through direct effects on dynein arms, which are motor proteins responsible for ciliary movement nih.gov.

While the direct impact of 8-AEA-cAMP specifically on mucociliary clearance and ciliary function is not extensively detailed in the provided search results, the known role of cAMP in regulating CBF in airway epithelial cells suggests a potential area of investigation for this cAMP analog.

Reproductive Biology

The cyclic AMP signaling pathway plays a significant role in various aspects of reproductive biology, including gamete maturation, fertilization, and the regulation of uterine function mdpi.comnih.gov.

Influence on Gamete Maturation and Fertilization Processes

cAMP is a critical second messenger in mammalian sperm, orchestrating functions necessary for acquiring fertilizing capacity, such as capacitation and the acrosome reaction mdpi.comnih.govpeerj.com. Sperm capacitation is a physiological process that occurs in the female reproductive tract, rendering sperm capable of fertilizing an egg nih.gov. This process involves a series of biochemical changes, including increased intracellular cAMP levels mdpi.compeerj.comoncotarget.com.

Bicarbonate in the female reproductive tract activates soluble adenylate cyclase (sAC) in sperm, leading to increased cAMP levels mdpi.comnih.govoncotarget.com. This elevation in cAMP, along with intracellular calcium, stimulates CatSper channels, which are crucial for calcium influx into sperm mdpi.com. The cAMP/PKA pathway, activated by increased cAMP, is essential for sperm functions like capacitation, hyperactivation (a change in motility pattern), chemotaxis, and the acrosome reaction mdpi.com. The acrosome reaction is a necessary event for sperm to penetrate the egg's outer layers peerj.combiologists.com.

Studies using cAMP analogs, such as 8-Br-cAMP, have shown that they can increase CatSper-dependent intracellular calcium in mouse sperm and modulate progesterone's effects on calcium levels mdpi.com. Endocannabinoids, like anandamide (AEA), also influence sperm function. While some studies suggest AEA can reduce sperm capacitation by maintaining low cAMP levels via CB1 receptor activation, others indicate that AEA can enhance capacitation, potentially through CB1 and TRPV1 receptors, depending on the species oncotarget.comresearchgate.net. AEA signaling pathways in sperm can involve the stimulation of adenylyl cyclase, modulation of intracellular calcium, and regulation of nitric oxide synthases oncotarget.comnih.gov.

In oocyte maturation, cyclic nucleotides, including cAMP and cGMP, are key regulators of meiosis bioscientifica.commdpi.com. High levels of cAMP within the oocyte, maintained by cGMP inhibiting PDE3A (an enzyme that degrades cAMP), are responsible for maintaining meiotic arrest at the germinal vesicle stage bioscientifica.commdpi.comoup.com. The pre-ovulatory luteinizing hormone (LH) surge disrupts the communication between the oocyte and surrounding cumulus cells, leading to a decrease in cGMP and subsequent hydrolysis of cAMP by PDE3A, which triggers the resumption of meiosis and oocyte maturation bioscientifica.commdpi.com.

Studies using cAMP modulators before in vitro maturation (IVM) have been explored to improve oocyte developmental potential mdpi.com. Maintaining high cAMP levels during the initial phase of IVM has been shown to sustain improved oocyte maturation in some species, leading to enhanced outcomes after in vitro fertilization jst.go.jp.

Regulation of Uterine Contractility and Endometrial Receptivity

Cyclic AMP plays a significant role in regulating uterine smooth muscle contractility. Elevated intracellular cAMP levels are known to promote the relaxation of myometrial (uterine smooth muscle) cells, contributing to uterine quiescence during pregnancy nih.govresearchgate.netmdpi.comnih.gov. This relaxation is believed to occur through the inhibition of calcium mobilization and the contractile apparatus nih.gov.

The cAMP-dependent protein kinase (PKA) is thought to mediate uterine relaxation by phosphorylating target proteins such as myosin light chain kinase (MLCK), which is crucial for muscle contraction nih.govresearchgate.net. By inhibiting MLCK activity, cAMP can reduce uterine contractile activity researchgate.net. PKA may also counteract the effects of stimulatory receptors that operate via the phospholipase C (PLC)/calcium pathway researchgate.net.

The balance between maintaining uterine quiescence during gestation and the transition to contractility during labor is regulated by multiple signaling pathways, with cAMP playing a key inhibitory role nih.gov. While beta-adrenergic agonists, which increase cAMP, are used to inhibit uterine contractility in preterm labor, their use is controversial due to potential side effects nih.govmdpi.com.

In addition to uterine contractility, cAMP is also involved in regulating endometrial receptivity, the state of the uterine lining that allows for embryo implantation frontiersin.orgwikipedia.org. In humans, the differentiation of endometrial stromal cells into decidual cells (decidualization) is a crucial step in establishing endometrial receptivity frontiersin.orgoup.com. This process is stimulated by progesterone (B1679170) and local cAMP frontiersin.orgoup.com.

Research Methodologies and Experimental Models Employing 8 Aea Camp

In Vitro Biochemical and Biophysical Assays

In vitro assays are fundamental for dissecting the molecular interactions of cAMP with its primary effectors, Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). These cell-free systems allow for the precise measurement of activation, binding kinetics, and the screening for modulatory compounds in a controlled environment.

Cell-Free Recombinant PKA and EPAC Activity Assays

Cell-free assays utilizing recombinant PKA and EPAC are the gold standard for quantifying the direct effects of cAMP analogs on these key signaling proteins. The principle of these assays is to measure the enzymatic activity of the kinase (PKA) or the guanine (B1146940) nucleotide exchange factor (GEF) activity (EPAC) in the presence of varying concentrations of an activating ligand.

For PKA, activity is typically measured by quantifying the transfer of the gamma-phosphate from ATP to a specific peptide substrate, such as Kemptide. This can be monitored using radiolabeled [γ-³²P]ATP or through fluorescence-based methods. While 8-AEA-cAMP is a PKA activator, more commonly used analogs in these assays include 8-Br-cAMP or 6-Bnz-cAMP.

For EPAC, GEF activity is monitored by measuring the exchange of GDP for GTP on the small G-protein Rap. This is often accomplished using a fluorescent GTP analog, where the binding to Rap results in an increase in fluorescence. The analog 8-pCPT-2'-O-Me-cAMP is a potent and selective activator of EPAC and is frequently used as a positive control in these assays. Although not its primary application, 8-AEA-cAMP can be used to assess its own efficacy and potency in activating these enzymes.

Table 1: Representative Data from a Cell-Free PKA Activity Assay This table illustrates the type of data generated in a typical PKA activity assay using a generic cAMP analog.

Ligand Binding Assays using Radiolabeled or Fluorescent 8-AEA-cAMP

Ligand binding assays are crucial for determining the affinity (Kd) and binding kinetics of a compound to its target protein. The reactive amino group on 8-AEA-cAMP makes it an ideal candidate for conjugation with radioactive isotopes (like ³H or ¹²⁵I) or fluorophores (like fluorescein (B123965) or rhodamine) to create probes for these assays. biolog.de

In a typical radioligand binding assay, a fixed amount of radiolabeled 8-AEA-cAMP would be incubated with a preparation of the target protein (e.g., the regulatory subunit of PKA). The binding affinity of unlabeled compounds can be determined by their ability to compete with the radiolabeled ligand for binding sites. The amount of bound radioactivity is measured after separating the protein-ligand complexes from the unbound ligand, often by filtration. nih.gov

Similarly, fluorescently labeled 8-AEA-cAMP can be used in fluorescence polarization (FP) or Förster Resonance Energy Transfer (FRET) assays. nih.gov In FP assays, the binding of the small fluorescent ligand to a large protein slows its rotation, leading to an increase in the polarization of emitted light. This change can be used to quantify binding interactions.

High-Throughput Screening for Modulators of 8-AEA-cAMP Action

High-throughput screening (HTS) allows for the rapid testing of large libraries of small molecules to identify compounds that can either enhance or inhibit the binding of 8-AEA-cAMP to its targets or modulate its downstream effects. nih.govmdpi.comphysoc.org The assays described above, particularly fluorescence-based binding assays and cell-free activity assays, can be miniaturized and automated for HTS.

For example, an HTS campaign could be designed to find inhibitors of the 8-AEA-cAMP-PKA interaction. In this setup, recombinant PKA and a fluorescent 8-AEA-cAMP derivative would be incubated in multi-well plates with thousands of different test compounds. A decrease in the fluorescence signal (e.g., FRET or FP) would indicate that a compound has displaced the fluorescent ligand, identifying it as a potential inhibitor.

Cell Culture Systems for Investigating 8-AEA-cAMP Effects

Moving from in vitro systems to cell-based models allows for the study of 8-AEA-cAMP in a more physiologically relevant context, where the complexity of intracellular signaling networks, compartmentalization, and downstream cellular responses can be observed.

Primary Cell Cultures (e.g., Neurons, Cardiomyocytes, Endothelial Cells, Immune Cells)

Primary cells are isolated directly from tissues and provide a model that closely mimics the in vivo state. The effects of cAMP analogs are often studied in these cells to understand their physiological roles.

Neurons: In primary neuronal cultures, cAMP signaling is a key regulator of processes like neurite outgrowth, synaptic plasticity, and neuronal survival. nih.gov Studies often involve treating cultured neurons with cAMP analogs and measuring changes in morphology (e.g., neurite length and branching) or the expression of neuronal markers. nih.gov

Cardiomyocytes: The cAMP/PKA pathway is a critical regulator of cardiac myocyte function, influencing heart rate and contractility. nih.gov Research in primary cardiomyocytes can involve measuring calcium transients or contractile responses following treatment with cAMP analogs.

Endothelial Cells: In human umbilical vein endothelial cells (HUVECs), cAMP signaling is known to regulate endothelial barrier function and angiogenesis. oup.comresearchgate.net Experiments might assess changes in endothelial permeability or the formation of tube-like structures in response to cAMP-elevating agents.

Immune Cells: cAMP is a potent modulator of immune cell function, generally acting as an immunosuppressant. nih.gov In primary T cells, for example, elevating cAMP levels can inhibit T-cell receptor-mediated activation and proliferation. nih.govresearchgate.net

Immortalized Cell Lines (e.g., HEK293, CHO, PC12) Transfected with Specific Targets

Immortalized cell lines are widely used in research due to their ease of culture and genetic manipulation. They provide robust and reproducible systems for studying specific signaling pathways.

HEK293 (Human Embryonic Kidney 293) Cells: These cells are a workhorse for studying signal transduction. They are readily transfected with plasmids encoding proteins of interest, such as specific PKA or EPAC isoforms, or GPCRs that couple to adenylyl cyclase. This allows researchers to study the effects of 8-AEA-cAMP on a specific, defined signaling pathway. For instance, HEK293 cells can be transfected with a FRET-based cAMP biosensor to visualize real-time changes in intracellular cAMP levels in response to various stimuli.

CHO (Chinese Hamster Ovary) Cells: Similar to HEK293 cells, CHO cells are easily transfected and are often used to create stable cell lines expressing a particular receptor or signaling protein. nih.govplos.orgmdpi.com They have been used extensively to study cAMP accumulation and its downstream effects on cellular processes like gene expression and cell morphology.

PC12 (Pheochromocytoma 12) Cells: This rat adrenal cell line is a popular model for studying neuronal differentiation. researchgate.netnih.gov Upon stimulation with Nerve Growth Factor (NGF), PC12 cells differentiate and extend neurites. researchgate.net cAMP analogs have been shown to synergize with NGF to enhance this process, making PC12 cells a valuable system for investigating the role of the cAMP pathway in neurite outgrowth.

Table 2: Representative Data from a PC12 Cell Neurite Outgrowth Assay This table illustrates the type of data that could be generated when studying the effect of a cAMP analog on NGF-induced differentiation.

Advanced 3D Cell Culture, Spheroid, and Organoid Models

Three-dimensional cell culture systems, including spheroids and organoids, represent a significant advancement over traditional 2D monolayer cultures by more accurately recapitulating the complex cellular interactions and microenvironments found in vivo. frontiersin.orgnih.gov These models are increasingly utilized to investigate the effects of signaling molecules like cAMP and its analogs.

Research has shown that basal cAMP levels can be significantly higher in 3D-cultured cells compared to their 2D counterparts. researchgate.net For instance, in breast cancer cell lines, the basal cAMP level was found to be approximately 2.3-fold higher in 3D cultures. researchgate.net This elevated baseline suggests that the spatial organization and cell-cell contacts inherent to 3D structures fundamentally alter intracellular signaling cascades.

In these models, agents that modulate cAMP levels are used to study pathways involved in tumor progression and therapy resistance. researchgate.net While direct studies employing 8-AEA-cAMP in spheroid or organoid models are not extensively documented in publicly available literature, the established responsiveness of these systems to cAMP-elevating agents provides a strong rationale for their use. 8-AEA-cAMP would be a valuable tool in these models to dissect the specific roles of cAMP-dependent pathways, such as those mediated by Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), in processes like cell differentiation, proliferation, and apoptosis within a tissue-like context. nih.govethz.ch Organoids, which are stem-cell-derived cultures that self-organize to resemble specific organs, offer a particularly powerful platform for studying the developmental and physiological roles of cAMP signaling in a human-relevant context. nih.govnih.gov

Gene-Edited Cell Lines (e.g., CRISPR/Cas9) for Target Validation Studies

The advent of CRISPR/Cas9 gene-editing technology has revolutionized the process of target identification and validation for therapeutic compounds. nih.govnih.gov This system allows for the precise knockout, modification, or insertion of genes to confirm the molecular targets through which a compound exerts its effects.

In the context of 8-AEA-cAMP, CRISPR/Cas9-edited cell lines are instrumental for validating its targets and mechanism of action. For example, to confirm that 8-AEA-cAMP acts through PKA or Epac, cell lines can be engineered to lack the specific genes encoding these proteins (e.g., PRKACA for the catalytic subunit of PKA, or RAPGEF3/4 for Epac1/2). By comparing the cellular response to 8-AEA-cAMP in wild-type versus knockout cells, researchers can definitively attribute the compound's effects to a specific target.

This technology streamlines the generation of cell-line models with disease-relevant mutations, enabling the study of how 8-AEA-cAMP might affect pathological signaling. nih.gov The precision of CRISPR/Cas9 facilitates the creation of activity-dead mutations, providing a robust method for validating the therapeutic relevance of targets within the cAMP signaling cascade. nih.govnih.gov

Ex Vivo Tissue and Organ Preparations

Ex vivo models utilize tissues or organs maintained outside the body in a controlled environment, preserving their physiological structure and function for a limited time. These preparations bridge the gap between in vitro cell culture and complex in vivo studies.

Isolated Perfused Organ Models (e.g., Langendorff Heart, Isolated Kidney, Liver)

The Langendorff heart preparation involves retrogradely perfusing a heart via the aorta, allowing for the study of cardiac function in the absence of systemic neural and hormonal influences. nih.gov This model is highly sensitive to compounds that affect cardiac signaling. Studies have used this system to investigate the arrhythmic effects of activating the cAMP target Epac. For instance, the Epac activator 8-(4-chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-CPT) was shown to increase the incidence of ventricular tachycardia in Langendorff-perfused mouse hearts, an effect that was linked to a reduction in cardiac conduction velocity. nih.gov

Table 1: Effect of the Epac Activator 8-CPT on Action Potential (AP) Parameters in Langendorff-Perfused Mouse Hearts
ParameterControl (Normalized Value)8-CPT Treated (Normalized Value)P-value
AP Conduction Latency1.001.14 ± 0.04<0.01
APD901.00No significant change>0.05
VERP1.00No significant change>0.05

APD90: Action Potential Duration at 90% repolarization; VERP: Ventricular Effective Refractory Period. Data adapted from experimental findings on Epac activation. nih.gov

Similarly, the isolated perfused kidney model allows for detailed investigation of renal function under controlled conditions. This model has been used to study the metabolism and secretion of cyclic nucleotides. Research on isolated perfused mouse kidneys has demonstrated the ability to measure the concentration and renal secretion of cAMP in the venous effluate, confirming that the kidney actively processes and responds to this signaling molecule. nih.govnih.gov Such a system is ideal for investigating the specific renal hemodynamic and tubular effects of 8-AEA-cAMP.

Isolated hepatic perfusion is another valuable technique for studying liver-specific effects of compounds, avoiding systemic metabolism and toxicity. nih.gov

Acute Tissue Slice Preparations (e.g., Brain Slices, Muscle Strips) for Electrophysiology and Imaging

Acute tissue slices, particularly from the brain, are a cornerstone of electrophysiological research. nih.govnih.gov These preparations maintain the local synaptic circuitry, allowing for detailed analysis of neuronal excitability and synaptic transmission. nih.govresearchgate.net The application of cAMP analogs to brain slices is a common method to probe their role in synaptic plasticity and neuronal function. For example, cAMP is known to be involved in long-term potentiation (LTP), a cellular correlate of learning and memory. researchgate.net The use of 8-AEA-cAMP in brain slice preparations would enable researchers to investigate the specific downstream effects of cAMP signaling on ion channels and neurotransmitter release with high spatial and temporal resolution.

In Vivo Animal Models for Mechanistic Dissection

In vivo models are essential for understanding the systemic effects and physiological relevance of a compound's mechanism of action.

Rodent Models (Mouse, Rat) for Systemic or Localized Administration

Mice and rats are the most widely used animal models in biomedical research due to their genetic, physiological, and anatomical similarities to humans. mdpi.com Administration of compounds like 8-AEA-cAMP in these models can be either systemic (e.g., via intravenous or intraperitoneal injection) or localized to a specific tissue or brain region.

These models are critical for dissecting the integrated physiological response to the activation of cAMP pathways. For instance, studies in rodent models can reveal the effects of 8-AEA-cAMP on cardiovascular parameters, metabolic regulation, or complex behaviors. While specific in vivo studies detailing the systemic or localized administration of 8-AEA-cAMP in rodents are not widely reported in the literature, the extensive use of other cAMP-modulating agents in these models provides a clear framework. Mechanistic studies in whole organisms are crucial for understanding how the activation of specific cAMP-dependent pathways by 8-AEA-cAMP translates from the cellular to the systemic level, informing its potential therapeutic applications. Research in simpler organisms has already established that cAMP signaling is critical for controlling developmental processes and neuronal wiring in vivo. nih.gov

Zebrafish, Drosophila, and Other Model Organisms for Developmental and Genetic Studies

While direct studies employing 8-AEA-cAMP in zebrafish and Drosophila are not extensively documented in currently available research, these model organisms are pivotal in understanding the broader role of cyclic AMP (cAMP) signaling in development and genetics. The genetic tractability and developmental characteristics of these models make them ideal for dissecting signaling pathways.

In zebrafish (Danio rerio), for instance, researchers have utilized other cAMP analogs, such as 8-bromo-cAMP, to investigate physiological processes. A study on zebrafish larvae demonstrated that elevating cAMP levels with 8-bromo-cAMP significantly increased Na+ uptake, highlighting the role of cAMP-mediated intracellular signaling in regulating ion transport during early development nih.gov. The transparency of zebrafish embryos also makes them highly suitable for in vivo imaging of signaling events, a context where fluorescently labeled derivatives of 8-AEA-cAMP could theoretically be applied.

Drosophila melanogaster, the fruit fly, has been a cornerstone for genetic studies of the cAMP pathway, particularly in the context of learning and memory. Foundational research has identified key genes in the cAMP cascade, such as dunce, which encodes a cAMP phosphodiesterase, and rutabaga, which encodes an adenylyl cyclase nih.gov. Mutations in these genes lead to learning deficits, underscoring the importance of precise cAMP regulation nih.govsdbonline.org. Although specific use of 8-AEA-cAMP is not detailed, the extensive genetic toolkit available in Drosophila provides a powerful platform for elucidating the precise targets and effects of specific cAMP analogs. The highly conserved nature of the cAMP-dependent protein kinase (PKA) genes between Drosophila and mammals further supports the relevance of findings in this model organism nih.gov.

The table below summarizes the application of cAMP analogs in these model organisms, illustrating the potential for future studies involving 8-AEA-cAMP.

Model OrganismArea of StudycAMP Analog UsedKey Findings
Zebrafish (Danio rerio)Ion Transport8-bromo-cAMPIncreased Na+ uptake in larvae nih.gov.
Drosophila melanogasterLearning and MemoryNot specified (genetic manipulation)cAMP signaling is critical for olfactory learning nih.gov.

Genetically Engineered Animal Models (e.g., Knockout, Transgenic) for Pathway Specificity

Genetically engineered animal models, particularly knockout and transgenic mice, have been instrumental in dissecting the specificity of the cAMP signaling pathway and its downstream effectors, such as PKA and Exchange protein directly activated by cAMP (Epac). These models allow for the precise investigation of the roles of different components of the cAMP cascade.

Knockout mouse models targeting various subunits of PKA have provided significant insights into the physiological functions of this key cAMP effector bioscientifica.comnih.gov. For example, the deletion of specific PKA catalytic or regulatory subunits has been shown to have profound effects on development, metabolism, and tumorigenesis bioscientifica.comnih.gov. While these studies may not have used 8-AEA-cAMP directly, they create a crucial context for its application. By using knockout models for specific PKA subunits, researchers can investigate whether the effects of 8-AEA-cAMP are mediated through a particular PKA isoform. For instance, a study using CRISPR-Cas9 to create double-knockout cell lines for PKA catalytic subunits allowed for the comprehensive identification of PKA-dependent phosphorylation events pnas.org.

Transgenic mouse models have also been developed to express genetically encoded cAMP sensors, such as those based on Epac, to visualize cAMP dynamics in real-time researchgate.netresearchgate.netnih.gov. These "CAMPER" mice, for example, allow for the conditional expression of a FRET-based cAMP sensor, enabling the monitoring of cAMP changes in specific neuronal populations researchgate.net. Such models provide a powerful platform to study the spatiotemporal effects of introducing specific cAMP analogs like 8-AEA-cAMP. Furthermore, transgenic models overexpressing or lacking specific Epac isoforms have been crucial in understanding the role of this alternative cAMP signaling pathway in cardiovascular function and disease ahajournals.orgnih.gov.

The following table details examples of genetically engineered mouse models relevant to cAMP signaling research.

Model TypeGene/Protein TargetedResearch FocusPotential Use with 8-AEA-cAMP
KnockoutPKA subunits (e.g., Prkar1a)Development, physiology, tumorigenesis bioscientifica.comnih.govTo determine the specific PKA subunit through which 8-AEA-cAMP exerts its effects.
KnockoutEpac1 (Rapgef3)Cardiovascular function, hypertrophy ahajournals.orgTo investigate if the effects of 8-AEA-cAMP are mediated by the Epac1 pathway.
TransgenicEpac-based FRET sensorReal-time cAMP dynamics in neurons researchgate.netresearchgate.netTo visualize the subcellular changes in cAMP levels induced by 8-AEA-cAMP.
TransgenicOptogenetic effectors (opto-β2AR)In vivo modulation of cAMP signaling nih.govTo compare the effects of 8-AEA-cAMP with optogenetically induced cAMP increases.

Advanced Analytical and Imaging Techniques in 8-AEA-cAMP Research

Mass Spectrometry-Based Proteomics and Phosphoproteomics

Mass spectrometry-based proteomics and phosphoproteomics have become indispensable tools for elucidating the downstream effects of cAMP signaling on a global scale. These techniques allow for the identification and quantification of changes in protein expression and phosphorylation status following the application of cAMP analogs like 8-AEA-cAMP.

Phosphoproteomics, in particular, has been used to map the landscape of PKA-dependent phosphorylation events. By comparing the phosphoproteomes of cells treated with a cAMP-elevating agent to control cells, researchers can identify direct and indirect substrates of PKA and other cAMP-activated kinases nih.govacs.orgmdpi.com. For example, a phosphoproteomic approach in human airway smooth muscle cells was used to identify unique signaling pools emanating from different adenylyl cyclase isoforms nih.gov.

A derivative of 8-AEA-cAMP, Sp-8-AEA-cAMPS agarose (B213101), has been directly used in proteomics workflows. This compound is employed in affinity chromatography to purify cAMP-binding proteins, such as the regulatory subunits of PKA, for subsequent identification and characterization nih.gov. This demonstrates a direct application of an 8-AEA-cAMP derivative in proteomic studies. Furthermore, "cAMP capture compounds" have been used with mass spectrometry to identify a range of cAMP-binding proteins from cell lysates nih.gov.

The table below highlights key applications of proteomics and phosphoproteomics in cAMP research.

TechniqueApplicationKey FindingsRelevance to 8-AEA-cAMP
PhosphoproteomicsIdentification of PKA substrates in epithelial cells.Identified 229 PKA phosphorylation sites, many previously unannotated pnas.org.Can be used to identify the specific proteins phosphorylated in response to 8-AEA-cAMP.
Affinity Chromatography with Sp-8-AEA-cAMPS agarosePurification of PKA regulatory subunits.Enabled the expression and purification of recombinant human PKA regulatory subunits nih.gov.A direct application of an 8-AEA-cAMP derivative for proteomic sample preparation.
Quantitative PhosphoproteomicsDeciphering cAMP signaling compartments.Revealed that different adenylyl cyclase isoforms generate distinct cAMP pools leading to unique cellular responses nih.gov.Could be used to determine which cAMP signaling compartments are activated by 8-AEA-cAMP.

Transcriptomics (RNA-seq, qPCR) and Microarray Analysis

Transcriptomics, through techniques like RNA sequencing (RNA-seq) and quantitative polymerase chain reaction (qPCR), provides a powerful approach to understand how 8-AEA-cAMP may alter gene expression. These methods allow for a global or targeted analysis of changes in mRNA levels in response to the activation of cAMP signaling pathways.

While specific transcriptomic studies focused on 8-AEA-cAMP are not prominent in the literature, the methodology is well-established for studying cAMP-mediated gene regulation. For instance, RNA-seq was used in conjunction with proteomics to study the effects of PKA deletion in kidney epithelial cells, revealing a complete loss of expression of the water-channel gene Aqp2 pnas.org. This demonstrates the power of combining these "multi-omic" approaches to gain a comprehensive understanding of signaling pathways.

RT-qPCR is frequently used to validate findings from global transcriptomic analyses or to investigate the expression of specific genes of interest. For example, in a study on the fungus Aspergillus fumigatus, RT-qPCR was used to show that a particular transcription factor affects the expression of key components of the cAMP-PKA signaling pathway, such as acyA (adenylyl cyclase) and pkaC1 (PKA catalytic subunit) mdpi.com. Similarly, qPCR has been used to measure the increase in proglucagon mRNA levels in an enteroendocrine cell line in response to cAMP analogs nih.gov.

These methodologies are directly applicable to studying the effects of 8-AEA-cAMP on gene expression in various cell types and tissues.

Live Cell Imaging with FRET/BRET Biosensors for Spatiotemporal cAMP/PKA/EPAC Dynamics

Live cell imaging using biosensors based on Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) has revolutionized the study of cAMP signaling. These genetically encoded sensors allow for the real-time visualization of the spatiotemporal dynamics of cAMP and its effectors, PKA and Epac, within single living cells nih.govspringernature.com.

Many of these biosensors are based on the cAMP-binding domains of Epac or PKA, flanked by a donor and acceptor fluorophore (for FRET) or a luciferase and a fluorophore (for BRET). The binding of cAMP induces a conformational change in the sensor, altering the distance or orientation between the two partners and thus changing the FRET or BRET signal nih.govelifesciences.orgacs.orgnih.gov. This allows for a direct readout of changes in intracellular cAMP concentrations.

The application of 8-AEA-cAMP in conjunction with these biosensors would enable researchers to:

Monitor the precise timing and location of cAMP increases following stimulation with 8-AEA-cAMP.

Determine if 8-AEA-cAMP activates cAMP signaling in specific subcellular compartments.

Quantify the potency and efficacy of 8-AEA-cAMP in living cells by measuring the dose-dependent changes in the FRET or BRET signal.

Researchers have developed dual-mode FRET and BRET sensors for detecting cAMP dynamics, which can be used across different platforms from in vitro screening to in vivo imaging acs.orgnih.gov. These advanced tools provide an ideal system for characterizing the cellular activity of cAMP analogs like 8-AEA-cAMP.

Electrophysiological Recordings (Patch-Clamp, Multielectrode Arrays)

Electrophysiological techniques, such as patch-clamp and multielectrode arrays, are essential for studying the effects of cAMP signaling on the electrical properties of excitable cells like neurons and cardiomyocytes. These methods allow for the direct measurement of ion channel activity, membrane potential, and neuronal firing, all of which can be modulated by cAMP.

The patch-clamp technique, in its various configurations (e.g., whole-cell, cell-attached), provides high-fidelity recordings of ionic currents in individual cells wikipedia.orgnih.gov. This method has been used to demonstrate that the cAMP pathway can modulate the activity of various ion channels, thereby altering neuronal excitability. For example, whole-cell patch-clamp recordings have been instrumental in showing that cAMP can suppress inhibitory GABAergic synaptic transmission in Drosophila neurons sdbonline.org.

Multielectrode arrays (MEAs) enable the simultaneous recording of electrical activity from multiple neurons in a network. This allows for the study of how cAMP signaling affects synaptic plasticity and network dynamics.

The application of 8-AEA-cAMP in electrophysiological experiments can help to:

Determine if 8-AEA-cAMP modulates the activity of specific ion channels.

Investigate the role of cAMP in synaptic transmission and plasticity by applying 8-AEA-cAMP during recordings.

These techniques are crucial for understanding the functional consequences of activating cAMP signaling with 8-AEA-cAMP in the nervous system and other electrically active tissues.

Flow Cytometry for Cell Signaling and Phenotypic Analysis

Flow cytometry is a powerful high-throughput technique used to analyze the physical and chemical characteristics of single cells in a heterogeneous population. It is widely employed in immunology and cancer research for immunophenotyping, which involves identifying and quantifying different cell types based on surface and intracellular markers nih.govmiltenyibiotec.com. In the context of cell signaling, flow cytometry can provide quantitative data on the activation state of signaling pathways within thousands of individual cells per second.

The compound 8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate (8-AEA-cAMP) serves as a valuable molecular tool in these analyses. As an analog of cyclic AMP (cAMP), it binds to cAMP-dependent proteins such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac) nih.govbiolog.de. A key feature of 8-AEA-cAMP is its suitability for modification with fluorophores biolog.de. This allows for the creation of fluorescent probes that can be used to monitor cAMP-mediated signaling events directly within cells.

Methodological Application:

A typical workflow involves loading cells with a fluorescently labeled 8-AEA-cAMP derivative (F-cAMP). The intensity of the fluorescence within each cell, measured by the flow cytometer, can correlate with the abundance or accessibility of cAMP-binding sites. This approach enables researchers to:

Quantify Signaling Pathway Activation: Measure shifts in intracellular fluorescence upon stimulation with agonists or antagonists of G protein-coupled receptors (GPCRs), which modulate adenylyl cyclase activity and thus intracellular cAMP levels.

Correlate Signaling with Cell Phenotype: By co-staining the cell population with fluorescently-labeled antibodies against specific cell surface markers (e.g., CD4, CD8 for T-cells; CD19, CD20 for B-cells), researchers can simultaneously analyze cAMP signaling pathways within distinct immune cell subsets miltenyibiotec.com.

High-Throughput Screening: The methodology is adaptable for high-throughput screening to identify compounds that modulate cAMP signaling or efflux nih.gov. For instance, cells loaded with F-cAMP can be treated with a library of small molecules to identify inhibitors of cAMP efflux transporters, which would be detected as an increase in retained intracellular fluorescence nih.gov.

Research using other cAMP analogs, such as 8-Br-cAMP, has demonstrated the utility of flow cytometry in assessing the phenotypic and functional consequences of modulating cAMP pathways. For example, studies have shown that elevating cAMP levels with 8-Br-cAMP can alter the expression of chemokine receptors on dendritic cells, a change that is readily quantifiable by flow cytometry researchgate.net.

Illustrative Research Findings:

The following interactive table represents hypothetical data from a flow cytometry experiment designed to assess the effect of a GPCR agonist on cAMP signaling in different lymphocyte populations. In this model, fluorescently labeled 8-AEA-cAMP is used as a probe, and changes in its mean fluorescence intensity (MFI) indicate modulation of the cAMP pathway.

This data illustrates how F-8-AEA-cAMP could be used to reveal cell-type-specific responses to a signaling molecule, with T-cell subsets showing a robust increase in cAMP signaling compared to B-cells.

Super-Resolution Microscopy for Subcellular Localization of Signaling Components

Conventional fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-250 nanometers. Super-resolution microscopy (SRM) encompasses a range of techniques that bypass this limitation, enabling visualization of cellular structures at the nanoscale researchgate.netnih.govmdpi.com. These methods, including Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), are critical for understanding the precise spatial organization of signaling pathways nih.govplos.org.

The second messenger cAMP does not diffuse freely throughout the cell; rather, its signaling is often compartmentalized into discrete microdomains. This spatial segregation is crucial for ensuring the specificity of cellular responses and is maintained by scaffolding proteins like A-kinase anchoring proteins (AKAPs), which tether PKA and other signaling components to specific subcellular locations.

Methodological Application:

8-AEA-cAMP's amenability to conjugation with fluorescent dyes makes it an ideal probe for SRM studies aimed at mapping these cAMP signaling microdomains biolog.de. By labeling 8-AEA-cAMP with photoswitchable or photoactivatable fluorophores compatible with techniques like STORM or PALM, researchers can visualize the subcellular localization of its binding partners with unprecedented detail plos.orgrsc.org.

The experimental approach would involve:

Probe Introduction: Introducing the fluorescently-tagged 8-AEA-cAMP into live or fixed cells.

Single-Molecule Imaging: Using SRM to image and determine the precise coordinates of individual probe molecules as they bind to their targets (e.g., PKA regulatory subunits, Epac).

Image Reconstruction: Computationally reconstructing a super-resolved image from the coordinates of thousands of individual molecules, revealing the nanoscale distribution of cAMP-binding proteins.

This methodology allows for the investigation of how the localization of cAMP signaling hubs changes in response to different stimuli or in disease states. It can reveal, for example, whether PKA clusters near specific ion channels on the plasma membrane or translocates to the nucleus upon cell activation. Fluorescent protein-based biosensors for PKA activity are also widely used in conjunction with SRM to provide dynamic insights into these processes mdpi.comnih.gov.

Illustrative Research Findings:

The following table summarizes the capabilities of different SRM techniques and their potential application in studying the subcellular localization of signaling components using a probe like fluorescently-labeled 8-AEA-cAMP.

By applying these techniques, researchers could generate detailed maps showing that in resting cells, the majority of PKA (visualized by binding of the 8-AEA-cAMP probe) is anchored at the periphery of the endoplasmic reticulum, while upon stimulation, a sub-population translocates and forms nanoclusters near the nuclear pore complex. Such findings provide critical insights into the spatial logic of cell signaling.

Comparative Analysis of 8 Aea Camp with Other Cyclic Nucleotide Analogs

Comparison with Non-Selective cAMP Elevators (e.g., Forskolin (B1673556), Dibutyryl-cAMP)

Non-selective cAMP elevators, such as forskolin and dibutyryl-cAMP (db-cAMP), are commonly used to broadly increase intracellular cAMP levels. Forskolin directly activates adenylyl cyclase, the enzyme responsible for cAMP synthesis. slideshare.netdovepress.comnih.gov Dibutyryl-cAMP is a cell-permeable analog that is hydrolyzed intracellularly to release the active monobutyryl-cAMP, which then activates cAMP effectors. researchgate.net These compounds lead to a general increase in cAMP throughout the cell, activating all downstream targets that are sensitive to elevated cAMP concentrations. dovepress.comelifesciences.org

Differences in Target Engagement and Breadth of Signaling Activation

The primary difference between 8-AEA-cAMP and non-selective elevators like forskolin and db-cAMP lies in their mechanism of action and the resulting breadth of signaling activation. Forskolin and db-cAMP elevate global intracellular cAMP levels, leading to the activation of all cAMP-responsive proteins present in the cell, including various PKA isoforms, EPACs, and cyclic nucleotide-gated ion channels. caymanchem.comnih.govbiolog.denih.gov This broad activation can make it challenging to discern the specific contribution of individual cAMP effectors to a particular cellular response.

In contrast, 8-AEA-cAMP is primarily described as a ligand for the affinity purification of cAMP and cGMP binding proteins. biolog.debiolog.de While it interacts with cAMP binding proteins, its application is centered on their isolation and study rather than inducing a broad cellular signaling response like that seen with forskolin or db-cAMP. Its interaction properties, particularly when immobilized on a matrix like agarose (B213101), are exploited for capturing target proteins based on their cAMP binding domains. biolog.de This suggests a more focused engagement with the cAMP binding sites of target proteins for research purposes, rather than acting as a general signaling agonist to trigger widespread downstream effects.

Research indicates that while forskolin and other cAMP-elevating agents can induce diverse outcomes, the underlying mechanisms are still being explored, and the diversity may be attributed to different activation targets. dovepress.com Studies using forskolin or 8-bromo-cAMP (another cell-permeable analog) have shown comparable effects in some contexts, such as reducing aqueous humour secretion or influencing calcium signaling, but their precise mechanisms and potential off-target effects can vary. plos.orgresearchgate.net Dibutyryl-cAMP has also been shown to influence various cellular processes, such as meiotic arrest in oocytes or modulating gene expression, by increasing intracellular cAMP. elifesciences.orgjuniperpublishers.com

Implications for cAMP Compartmentation and Specificity

The concept of cAMP compartmentation highlights that despite its diffusible nature, cAMP signaling is spatially and temporally organized within cells. ahajournals.orgmdpi.comresearchgate.net This is achieved through the localized activity of adenylyl cyclases and phosphodiesterases, as well as the tethering of PKA and other cAMP effectors to specific cellular locations by A-kinase anchoring proteins (AKAPs). imrpress.comahajournals.orgacs.orgnih.govnih.gov

8-AEA-cAMP, being primarily used as an affinity tool, does not typically induce widespread cAMP increases and thus does not directly interfere with or reveal the dynamics of endogenous cAMP compartmentation in the same way that global elevators do. Its application in isolating cAMP-binding proteins, including those associated with AKAPs, can indirectly contribute to understanding the components involved in compartmentation. biolog.denih.gov The ability to selectively enrich for different PKA regulatory subunits and their interacting AKAPs using modified cAMP affinity resins, including those with modifications at the C8 position, underscores the utility of such analogs in dissecting the molecular basis of compartmentation. nih.gov

Comparison with PKA-Selective Analogs (e.g., Sp-cAMPS, N6-benzoyl-cAMP)

PKA-selective analogs are designed to preferentially activate PKA over other cAMP effectors like EPACs. Modifications to the cAMP molecule, particularly at the Sp-phosphorothioate or N6 positions, can confer this selectivity. Sp-cAMPS and N6-benzoyl-cAMP are examples of such analogs. nih.govnih.govresearchgate.net

Relative Potency and Efficacy in PKA Activation

Comparing the potency and efficacy of 8-AEA-cAMP directly with PKA-selective analogs like Sp-cAMPS and N6-benzoyl-cAMP in terms of PKA activation is challenging based on the provided information, as 8-AEA-cAMP's primary described use is as an affinity ligand rather than a direct signaling agonist. biolog.debiolog.de

Sp-cAMPS is known as a cell-permeable PKA activator that is relatively resistant to phosphodiesterase degradation. biolog.de N6-benzoyl-cAMP (N6-Bnz-cAMP) is also described as a selective activator of mammalian PKA with high lipophilicity and good membrane permeability. researchgate.net These analogs are designed to bind to and activate the regulatory subunits of PKA, leading to the release of the catalytic subunits and subsequent phosphorylation of downstream targets. imrpress.comyoutube.com

Studies have investigated the potency of various cAMP analogs in activating PKA. For instance, Sp-8-Br-cAMPS has been shown to activate PKA, with its potency influenced by cell permeability. nih.gov N6-modified cAMP derivatives, including N6-benzoyl-cAMP, have demonstrated agonistic effects on PKA and also on other targets like HCN channels, highlighting potential off-target effects. nih.gov

While 8-AEA-cAMP interacts with cAMP binding proteins, including PKA regulatory subunits, its efficacy in inducing PKA activation and the resulting downstream signaling cascade is not its primary characterized feature in the provided contexts. Its strength lies in its ability to bind these proteins for isolation and study. biolog.de

Distinct Binding Modes and PKA Regulatory Subunit Selectivity Profiles

PKA exists as holoenzymes composed of regulatory (R) subunit dimers (RI or RII) and catalytic (C) subunits. imrpress.com The R subunits contain cAMP binding domains (primarily site A and site B) that exhibit different affinities for cAMP and its analogs. researchgate.net Modifications to the cAMP molecule can influence its binding to these sites and the different PKA isoforms (PKA-I and PKA-II). nih.govbiolog.de

8-AEA-cAMP, particularly when immobilized, is used to enrich for both PKA RI and RII isoforms, as well as their interacting AKAPs. biolog.denih.gov This suggests it can interact with the cAMP binding sites on both types of regulatory subunits. The ability to selectively enrich for RI isoforms using modified cAMP affinity resins indicates that structural differences in the analogs can lead to preferences for different regulatory subunits. nih.gov

PKA-selective analogs like Sp-cAMPS and N6-benzoyl-cAMP are designed to exploit the differences in the cAMP binding pockets of PKA compared to other effectors like EPACs. nih.gov Some analogs show selectivity for specific binding sites within the PKA regulatory subunits (e.g., site A or site B of RI or RII), which can lead to differential activation of PKA-I and PKA-II. researchgate.netbiolog.de For example, 8-AHA-cAMP (an analog with a similar modification at the C8 position to 8-AEA-cAMP but with a longer linker) shows preference for site B of PKA-I. biolog.de Combinations of site-selective analogs can achieve synergistic activation of specific PKA isoforms. researchgate.netbiolog.de

While 8-AEA-cAMP's binding mode is utilized for protein isolation, the binding modes of PKA-selective agonists like Sp-cAMPS and N6-benzoyl-cAMP are crucial for their ability to induce conformational changes in the regulatory subunits, leading to the release and activation of the catalytic subunits. Understanding these distinct binding interactions is key to designing analogs with improved selectivity and potency for specific PKA isoforms or binding sites.

Comparison with EPAC-Selective Analogs (e.g., 8-pCPT-2'-O-Me-cAMP)

EPACs are another class of cAMP effectors that function as guanine (B1146940) nucleotide exchange factors for the small GTPases Rap1 and Rap2. caymanchem.combiolog.de EPAC-selective analogs are designed to activate EPACs with minimal or no activation of PKA. A prominent example is 8-pCPT-2'-O-Me-cAMP. caymanchem.combiolog.debiolog.de

The key structural feature that often confers EPAC selectivity is a modification at the 2'-OH position of the ribose moiety, such as a 2'-O-methyl group, combined with modifications at the C8 position of the adenine (B156593) ring. caymanchem.comdiabetesjournals.org 8-pCPT-2'-O-Me-cAMP, with its 2'-O-methyl and 8-(4-chlorophenylthio) modifications, is a well-established EPAC activator that shows strong selectivity for EPAC over PKA. caymanchem.combiolog.debiolog.dediabetesjournals.org It is considered a super-activator of EPACs, promoting the dissociation of GDP from Rap1 more effectively than cAMP itself. caymanchem.com This analog is widely used to specifically investigate the roles of EPACs in various cellular functions. caymanchem.com

In contrast, 8-AEA-cAMP, with its modification at the C8 position but lacking the 2'-O-methyl modification, is not characterized as an EPAC-selective agonist in the provided information. Its primary application as an affinity ligand suggests it interacts with a broader range of cAMP binding proteins, including both PKA regulatory subunits and potentially EPACs, for the purpose of isolation. biolog.denih.gov

The development of EPAC-selective analogs like 8-pCPT-2'-O-Me-cAMP has been instrumental in differentiating the roles of PKA and EPAC in various cellular processes. diabetesjournals.orgsdbonline.org Studies using 8-pCPT-2'-O-Me-cAMP have revealed EPAC-mediated effects that are independent of PKA activation, such as increased intracellular calcium and stimulation of exocytosis in pancreatic beta cells, or potentiation of glutamate (B1630785) release in neurons. diabetesjournals.orgsdbonline.org

While 8-AEA-cAMP serves a valuable purpose in the biochemical isolation and study of cAMP-binding proteins, EPAC-selective analogs like 8-pCPT-2'-O-Me-cAMP are crucial pharmacological tools for dissecting the distinct downstream signaling pathways mediated by EPAC activation in intact cellular systems.

Data Table: Comparative Properties of Selected cAMP Analogs

CompoundPrimary Mechanism/UseTarget Selectivity (Primary)Effect on Global cAMP LevelsImplications for Compartmentation Studies
ForskolinActivator of adenylyl cyclaseNon-selective cAMP elevationIncreaseCan potentially disrupt endogenous gradients
Dibutyryl-cAMPCell-permeable, intracellularly hydrolyzed to active formNon-selective cAMP elevationIncreaseCan potentially disrupt endogenous gradients
8-AEA-cAMPAffinity ligand for cAMP/cGMP binding proteinscAMP/cGMP binding proteinsNo direct effectUsed to isolate components involved in compartmentation
Sp-cAMPSPKA activator (phosphorothioate modification)PKANo direct effectUsed to activate PKA-mediated pathways specifically
N6-benzoyl-cAMPPKA activator (N6 modification)PKANo direct effectUsed to activate PKA-mediated pathways specifically
8-pCPT-2'-O-Me-cAMPEPAC activator (C8 and 2'-O-Me modifications)EPACNo direct effectUsed to activate EPAC-mediated pathways specifically

Differential Binding Affinities and Activation Profiles for EPAC1 and EPAC2

The primary targets of cAMP, PKA and Epac, possess distinct cyclic nucleotide-binding domains (CNBDs) that exhibit differential affinities for cAMP and its analogs. PKA typically has a higher apparent affinity for cAMP compared to Epac in cellular contexts, although in vitro binding affinities can be similar depending on the PKA holoenzyme state. xenbase.orgsigmaaldrich.comwikipedia.org Epac1 contains a single high-affinity CNBD, while Epac2 possesses two CNBDs: a high-affinity CNBD-B and a lower-affinity CNBD-A. xenbase.orgsigmaaldrich.comctdbase.orguni-freiburg.denih.gov

Analogs with modifications, particularly at the 2' and 8 positions of the adenosine (B11128) ring, display altered binding profiles. For instance, 8-(4-chloro-phenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP) is a widely used Epac-selective analog. This selectivity is largely attributed to the 2'-O-methyl modification, which impairs its ability to activate PKA while preserving or enhancing Epac activation. xenbase.orgsigmaaldrich.comfishersci.caciteab.com Studies have shown that 8-pCPT-2'-O-Me-cAMP binds to and activates Epac1 with higher apparent affinity than cAMP and is a weak activator of PKA. fishersci.caciteab.comsigmaaldrich.com Furthermore, 8-pCPT-2'-O-Me-cAMP has been reported to preferentially activate Epac1 over Epac2, a difference potentially linked to specific amino acid residues within the binding domains. ctdbase.orguni-freiburg.desigmaaldrich.com

While 8-AEA-cAMP is recognized as a conventional cAMP analog frequently employed in studies involving the purification of PKA regulatory subunits and general interaction analyses, specific detailed comparative binding affinity data (e.g., Kd or EC50 values) for 8-AEA-cAMP relative to EPAC1, EPAC2, and PKA alongside other analogs like 8-pCPT-2'-O-Me-cAMP are not prominently detailed in the immediate search results. nih.govscbt.com Its use in affinity chromatography suggests it interacts with cAMP-binding proteins, but its precise selectivity profile compared to highly selective analogs requires further investigation.

A representative comparison of binding affinities for cAMP and a well-characterized Epac-selective analog (8-pCPT-2'-O-Me-cAMP) is shown below, highlighting the basis for selective targeting:

CompoundTarget ProteinBinding Affinity (Kd or EC50)NotesSource
cAMPEPAC1~2.8 µM (Kd)In vitro binding affinity xenbase.org
cAMPEPAC2 (CNBD-B)~1.2 µM (Kd)High-affinity site, in vitro sigmaaldrich.com
cAMPEPAC2 (CNBD-A)~87 µM (Kd)Low-affinity site, in vitro sigmaaldrich.com
cAMPPKA~1-2.9 µM (Kd)Varies with holoenzyme state, in vitro xenbase.orgsigmaaldrich.com
8-pCPT-2'-O-Me-cAMPEPAC1~2.2 µM (EC50)Apparent affinity in Rap1 activation citeab.com
8-pCPT-2'-O-Me-cAMPPKA~20-30 µM (Kd)Reduced affinity sigmaaldrich.com
8-pCPT-2'-O-Me-cAMPEPAC1 vs EPAC2Preferential for EPAC1Functional studies uni-freiburg.desigmaaldrich.com

Divergent Downstream Signaling Cascades and Cellular Outcomes

Activation of EPAC proteins by cAMP or Epac-selective analogs initiates distinct downstream signaling cascades compared to PKA activation. A primary function of Epac is to act as a guanine nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2. xenbase.orgsigmaaldrich.comfishersci.ca This leads to the activation of Rap-dependent pathways that regulate diverse cellular functions.

Epac activation has been linked to various cellular outcomes, including:

Regulation of Ca2+ signaling: Epac can mobilize intracellular Ca2+ stores and influence Ca2+-induced Ca2+ release (CICR). ctdbase.orgfishersci.caciteab.com

Modulation of ion channels: Epac activation affects the activity of various ion channels, including Ca2+-dependent K+ channels. fishersci.ca

Exocytosis and secretion: Epac plays a role in regulating exocytosis in different cell types, such as neurons and pancreatic β-cells, contributing to neurotransmitter and hormone secretion. xenbase.orgsigmaaldrich.comfishersci.caciteab.com

Cell adhesion and migration: Epac-mediated Rap activation is involved in regulating cell adhesion.

Cell proliferation and differentiation: While PKA is often associated with proliferation, Epac can mediate anti-proliferative effects or promote differentiation, as observed in PC12 cells where Epac activation converts a proliferative signal into a differentiation signal. xenbase.orguni-freiburg.de

Activation of MAPK pathways: Epac can activate ERK and p38 MAPK cascades, sometimes independently of Ras. xenbase.orguni-freiburg.de

In contrast, PKA primarily exerts its effects through the phosphorylation of serine and threonine residues on target proteins, including transcription factors like CREB. The differential activation of Rap by Epac versus the phosphorylation of diverse substrates by PKA underlies the divergent cellular outcomes observed upon selective activation of these pathways. The use of analogs like 8-pCPT-2'-O-Me-cAMP has been instrumental in demonstrating these PKA-independent, Epac-mediated effects. fishersci.caciteab.com

Synergistic and Antagonistic Interactions with Other Cyclic Nucleotide Modulators

The cellular response to cAMP signaling is complex and can be modulated by the interplay between cAMP-generating enzymes (adenylyl cyclases), cAMP-degrading enzymes (phosphodiesterases), and the various cAMP effector proteins. Exogenous cAMP analogs can interact with this endogenous signaling system, leading to synergistic or antagonistic effects when co-administered with modulators of adenylyl cyclase or phosphodiesterase activity.

Co-administration with Phosphodiesterase Inhibitors

Phosphodiesterases (PDEs) are a family of enzymes that hydrolyze cyclic nucleotides, thereby regulating their intracellular concentrations and the duration and localization of cAMP signals. Inhibiting PDE activity leads to an increase in endogenous cAMP levels, which can then activate both PKA and Epac.

Co-administration of cAMP analogs with PDE inhibitors can reveal insights into the compartmentalization and dynamics of cAMP signaling. For example, PDE inhibitors can enhance the effects of exogenous cAMP analogs by preventing their degradation or by increasing the basal level of endogenous cAMP, thereby influencing the activation state of cAMP effectors. Studies have utilized PDE inhibitors, such as rolipram (B1679513) (a PDE4 inhibitor) or cilostamide (B1669031) (a PDE3 inhibitor), in conjunction with cAMP analogs to investigate specific cellular processes modulated by elevated cAMP. This approach can help determine if a particular cellular outcome requires a general increase in cAMP or the activation of a specific effector, and whether the effect is potentiated when endogenous cAMP accumulation is favored. For instance, PDE1 inhibition has been shown to potentiate glucose-stimulated insulin (B600854) secretion in pancreatic β-cells. The combined effect of a PDE inhibitor and an Epac-selective analog might reveal synergistic interactions if both contribute to the same downstream pathway or cellular response.

Combinatorial Approaches with Adenylyl Cyclase Activators/Inhibitors

Adenylyl cyclases (ACs) are enzymes responsible for synthesizing cAMP from ATP, and their activity is regulated by various extracellular signals, including G protein-coupled receptors. AC activators, such as forskolin, increase intracellular cAMP production, while AC inhibitors decrease it.

Using cAMP analogs in combination with AC activators or inhibitors can help dissect the contribution of the endogenous cAMP pool versus the effects of the exogenous analog on specific effectors. For example, co-administering an Epac-selective analog with forskolin can help determine if the analog's effect is independent of or additive to the general increase in cAMP levels induced by AC activation. Conversely, using an AC inhibitor to reduce endogenous cAMP allows researchers to study the direct effects of the exogenous analog on its target without the confounding influence of basal or stimulated endogenous cAMP signaling. This combinatorial approach is valuable for confirming the selectivity of analogs and for investigating the context-dependent roles of PKA and Epac in various cellular processes.

Structural Basis for Differential Selectivity and Potency among Related Analogs

The differential selectivity and potency observed among cyclic nucleotide analogs are dictated by their chemical structures and how these structures interact with the binding pockets of cAMP effector proteins, particularly PKA and Epac. Both PKA regulatory subunits and Epac proteins contain conserved cyclic nucleotide-binding domains (CNBDs). xenbase.orgctdbase.orgnih.gov Binding of cAMP to these domains induces conformational changes that lead to the activation of the downstream catalytic or GEF activity. ctdbase.orgnih.gov

Structural studies and structure-activity relationship (SAR) analyses have revealed key determinants of analog specificity. Modifications at the C8 position of the adenine ring and the 2' position of the ribose ring are particularly important for modulating the binding affinity and selectivity of cAMP analogs. wikipedia.org

The introduction of bulky substituents at the C8 position, such as the (4-chlorophenyl)thio group in 8-pCPT-cAMP and 8-pCPT-2'-O-Me-cAMP, generally increases lipophilicity and can influence the interaction with the binding pockets. xenbase.orgctdbase.orguni-freiburg.defishersci.caciteab.comsigmaaldrich.com The 8-position is solvent-exposed in the cAMP-bound conformation of PKA, allowing for modifications that can enhance affinity or introduce selectivity. Similarly, the 8-position is involved in interactions within the Epac binding pocket.

Crucially, the presence of a 2'-hydroxyl group on the ribose ring is important for high-affinity binding and activation of PKA. sigmaaldrich.comciteab.com Substituting this hydroxyl group with a 2'-O-methyl group, as in 8-pCPT-2'-O-Me-cAMP, significantly reduces the affinity for PKA while maintaining or increasing the affinity for Epac. sigmaaldrich.comfishersci.ca This structural modification is a primary basis for the Epac selectivity of analogs like 8-pCPT-2'-O-Me-cAMP.

While 8-AEA-cAMP, with its aminohexylamino substitution at the 8-position, has been used in affinity purification and interaction studies, its specific structural interactions with Epac and PKA binding sites that confer its particular properties, especially in comparison to other 8-substituted or 2'-modified analogs, require detailed structural and mutagenesis studies similar to those conducted for 8-pCPT-2'-O-Me-cAMP. nih.govscbt.comwikipedia.org The length and nature of the linker arm at the 8-position in 8-AEA-cAMP likely influence its interaction with the binding pockets and its suitability for conjugation in affinity-based applications.

The differential activation of EPAC1 and EPAC2 by some analogs, such as the preferential activation of EPAC1 by 8-pCPT-2'-O-Me-cAMP, is also linked to subtle differences in the amino acid composition of their respective binding sites. ctdbase.org Understanding these structural nuances is essential for the rational design of cyclic nucleotide analogs with improved selectivity and potency for specific cAMP effectors.

Theoretical Frameworks and Conceptual Implications Derived from 8 Aea Camp Research

Insights into the Principles of cAMP Signaling Compartmentation and Specificity

The principle of cAMP signaling compartmentation posits that despite its small size and potential for rapid diffusion, cAMP's effects are localized within specific subcellular domains. This spatial restriction is crucial for ensuring that diverse extracellular stimuli, all converging on cAMP production, can elicit distinct and appropriate cellular responses. Key to this compartmentation are the coordinated actions of adenylyl cyclases (ACs) that synthesize cAMP, phosphodiesterases (PDEs) that hydrolyze it, and scaffolding proteins, notably A-kinase anchoring proteins (AKAPs), that organize signaling complexes. epa.govctdbase.org

The use of 8-AEA-cAMP affinity chromatography has been instrumental in isolating cAMP-binding proteins from various cellular sources. These include the primary effectors of cAMP, Protein Kinase A (PKA), and Exchange Proteins Directly Activated by cAMP (EPAC), as well as other proteins that interact with them. ctdbase.orgscbt.com By capturing these proteins, researchers can identify the specific components of the cAMP signaling machinery present in a given cell type or subcellular fraction. This information is vital for understanding how these components are organized into functional units or "signalosomes" that mediate localized cAMP responses. ctdbase.org

PKA and EPAC are the two major classes of intracellular cAMP receptors, mediating many of cAMP's diverse effects. They are often localized to specific subcellular microdomains through interactions with scaffolding proteins like AKAPs. These microdomains allow for localized activation of PKA and/or EPAC in close proximity to their downstream targets, thereby ensuring signaling specificity and efficiency. epa.govctdbase.org

8-AEA-cAMP affinity chromatography has been successfully employed to isolate PKA regulatory subunits and their associated proteins from tissue lysates. ctdbase.orgscbt.com For instance, studies in mouse ventricular tissue and human myocardial tissue have utilized 8-AEA-cAMP agarose (B213101) to enrich for PKA and its binding partners, including the RIα regulatory subunit. ctdbase.orgscbt.com The ability to isolate these components allows for further analysis of their interactions and localization, contributing to the understanding of how PKA is anchored within specific microdomains. While 8-AEA-cAMP itself does not directly dissect the functional roles of these microdomains in live cells (as this is typically done using techniques like targeted FRET biosensors or selective agonists), the identification and characterization of the protein constituents of these domains through 8-AEA-cAMP-based methods provide foundational information for such functional studies.

The spatiotemporal dynamics of cAMP signaling, referring to the precise timing and localization of cAMP elevations and subsequent effector activation, are fundamental to diverse cellular processes, including neuronal plasticity and cardiac function. Techniques like FRET-based biosensors have been crucial for visualizing these dynamic events in living cells.

8-AEA-cAMP, as an affinity isolation tool, does not directly provide real-time information about the spatiotemporal dynamics of cAMP signals or the activation of its effectors. However, by allowing for the isolation and study of proteins involved in cAMP synthesis (ACs), degradation (PDEs), and downstream signaling (PKA, EPAC, and their targets), it indirectly supports research in this area. Characterizing the properties, localization, and regulation of these isolated proteins helps inform computational models and experimental designs aimed at understanding the dynamic behavior of cAMP signaling pathways.

Advancement of Understanding of PKA and EPAC Isoform-Specific Functions

Both PKA and EPAC exist as multiple isoforms, each with potentially distinct regulatory properties, subcellular localizations, and downstream targets. This isoform diversity adds another layer of complexity and specificity to cAMP signaling. sigmaaldrich.com

8-AEA-cAMP affinity chromatography can be used to isolate different isoforms of PKA regulatory subunits and potentially EPAC isoforms, depending on their expression levels and binding affinities for the ligand. Studies have specifically used 8-AEA-cAMP agarose to capture the RIα regulatory subunit of PKA, enabling the investigation of its post-translational modifications, such as phosphorylation, in different physiological or pathological states. scbt.com This ability to isolate specific isoforms and their modifications contributes to understanding their unique characteristics. However, directly distinguishing the functional contributions of these isoforms through selective activation or inhibition is typically achieved using isoform-specific pharmacological tools (such as 8-pCPT-2′-O-Me-cAMP for EPAC) or genetic approaches, rather than the direct application of 8-AEA-cAMP as a signaling molecule. sigmaaldrich.comctdbase.org

The existence of both PKA and EPAC pathways raises questions about the extent to which their functions are redundant or unique in mediating cellular responses to cAMP. Research using selective activators and inhibitors of PKA and EPAC, as well as genetic manipulations, has revealed instances of both synergistic and distinct roles for these two pathways depending on the cellular context and stimulus. scbt.com

While 8-AEA-cAMP is a valuable tool for isolating the protein components of these pathways, it does not, in itself, directly distinguish between the redundant or unique contributions of PKA and EPAC signaling. This distinction is typically made through functional experiments that selectively modulate the activity of each pathway. However, the ability to isolate and characterize components of both pathways using 8-AEA-cAMP can support these studies by providing insights into the specific proteins involved in each pathway in a given system.

The same cAMP signal can lead to different cellular outcomes in different cell types. This context-dependent signaling is influenced by the specific complement of ACs, PDEs, PKA and EPAC isoforms, scaffolding proteins, and downstream targets expressed in each cell type, as well as their subcellular localization and interactions.

By applying 8-AEA-cAMP affinity chromatography to lysates from different cell types or tissues, researchers can identify variations in the expression levels, post-translational modifications, and interaction partners of cAMP-binding proteins. ctdbase.orgscbt.com For example, comparing the proteins captured by 8-AEA-cAMP from cardiac tissue versus neuronal tissue can reveal differences in the composition of their cAMP signaling machinery. This comparative analysis contributes to understanding the molecular basis for the observed context-dependent signaling outcomes, although functional studies using other methods are required to directly demonstrate these differences in action.

Contribution to Elucidating Disease Pathomechanisms in Experimental Systems

Dysregulation of cAMP signaling is implicated in the pathogenesis of a wide range of diseases, including cardiovascular disorders, neurological conditions, metabolic diseases, and cancer. ctdbase.orgscbt.comepa.gov Alterations in the expression, localization, or activity of proteins involved in cAMP synthesis, degradation, or effector function can contribute to disease development and progression.

8-AEA-cAMP affinity chromatography has been utilized in experimental disease models to investigate changes in cAMP-binding proteins. For example, studies examining heart failure have used 8-AEA-cAMP agarose to isolate PKA regulatory subunits from human myocardial tissue and analyze their phosphorylation status, revealing potential alterations in PKA signaling in this disease state. scbt.com By enabling the isolation and characterization of cAMP signaling components from diseased tissues or cells, 8-AEA-cAMP-based methods contribute to identifying molecular changes associated with the disease. This can help pinpoint potential targets for therapeutic intervention, although 8-AEA-cAMP itself is not typically used as a therapeutic agent. The insights gained from studying the altered protein profiles using this tool enhance our understanding of the underlying disease pathomechanisms.

Modeling Specific Pathway Dysregulations Relevant to Cellular Dysfunction

Dysregulation of cAMP signaling pathways is implicated in various diseases, including cancer, diabetes, and neurological disorders nih.govnews-medical.netnih.gov. Studying how modified cAMP analogs like 8-AEA-cAMP interact within these altered pathways can aid in modeling specific pathway dysregulations. While direct studies explicitly modeling dysregulation using 8-AEA-cAMP were not prominently found, the compound's use in affinity purification and probe development provides tools to investigate the components of dysregulated pathways. For instance, its application in isolating cAMP-binding proteins from tissues like mouse ventricular tissue allows for the study of altered protein profiles in disease states researchgate.net. This can indirectly contribute to understanding how the cAMP pathway is perturbed in cellular dysfunction. Research using other cyclic nucleotide analogs has shown their utility in investigating pathways altered in conditions like osteoporosis and Alzheimer's disease researchgate.netmdpi.com. Furthermore, studies on cannabinoid receptor 1 (CNR1) knockout mice have shown alterations in cAMP signaling pathways, highlighting how disruptions in related systems can impact cAMP dynamics and contribute to conditions like endometriosis elifesciences.org.

Identifying Potential Molecular Nodes for Mechanistic Research Interventions

8-AEA-cAMP serves as a tool to identify proteins that bind to cAMP, which are key molecular nodes within signaling networks. By using 8-AEA-cAMP in techniques like affinity chromatography, researchers can isolate and identify these binding partners, such as Protein Kinase A (PKA) regulatory subunits and other cAMP-binding proteins nih.govresearchgate.net. These identified proteins represent potential targets for therapeutic intervention aimed at modulating dysregulated cAMP signaling. For example, identifying specific PKA regulatory subunits that are preferentially bound by 8-AEA-cAMP can highlight isoforms that might be hyperactive or downregulated in disease, suggesting them as targets for isoform-specific interventions. Research has shown that different linker lengths in cAMP capture compounds, including 8-AEA-cAMP with an ethyl linker (7a), can affect the capture efficiency of cAMP-binding proteins like CAP, indicating that the design of these probes is critical for targeting specific nodes nih.gov.

Table 1: Comparative Capture Efficiency of cAMP Capture Compounds

CompoundLinker LengthCapture Efficiency of CAP (Relative)
8-AEA-cAMP (7a)EthylLower
8-AHA-cAMP (7c)HexylMuch Better than 7a
5bHexylSimilar to 7c
6bHexylSimilar to 7c

Note: Data derived from a comparative study on capture efficiency of C8-attached cAMP-CCs with different linker lengths nih.gov.

Development of the Concept of "Pharmacological Dissection" of Complex Signaling Pathways

The use of cyclic nucleotide analogs like 8-AEA-cAMP contributes to the concept of "pharmacological dissection," where specific components or branches of a complex signaling pathway are targeted and studied in isolation or in specific combinations. While pharmacological approaches alone may not fully dissect cAMP-activated pathways due to endogenous fluctuations, the use of tailored analogs allows researchers to selectively interact with specific cAMP effectors or pools. mdpi.com 8-AEA-cAMP, particularly when immobilized on a solid support, acts as a selective bait to isolate proteins that interact with the cAMP moiety. This allows for the separation and analysis of different protein complexes or signaling modules that are regulated by cAMP, effectively "dissecting" the broader cAMP signaling network. Sequential elution strategies using different cyclic nucleotide analogs further refine this dissection process, allowing for the differentiation of proteins with varying binding affinities or specificities researchgate.net.

Advancing the Design Principles for Next-Generation Cyclic Nucleotide Probes

Table 2: Properties and Applications of 8-AEA-cAMP and Related Analogs

CompoundModification/FeatureKey Application(s)Notes
8-AEA-cAMPC8 modification, AEA linkerAffinity chromatography, probe developmentLigand for cAMP/cGMP binding proteins biolog.de
8-AHA-cAMPC8 modification, AHA linker (longer)Improved capture efficiency in affinity chromatography nih.govLonger spacer than 8-AEA-cAMP biolog.de
Sp-8-AEA-cAMPSC8 modification, AEA linker, Phosphorothioate (B77711)PDE-resistant formSuitable for studies requiring stability biolog.de

Current Research Challenges and Future Directions for 8 Aea Camp Studies

Strategies for Optimizing Target Selectivity and Potency of 8-AEA-cAMP Derivatives

Optimizing the target selectivity and potency of 8-AEA-cAMP derivatives is crucial for their effectiveness as research tools and potential therapeutic leads. This involves designing molecules that preferentially interact with specific cAMP-binding proteins or pathways while minimizing off-target interactions.

Rational Design Informed by High-Resolution Structural Biology Data

Rational design approaches leverage detailed structural information about target proteins to guide the modification of ligands like 8-AEA-cAMP. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can provide insights into the binding pockets and interaction sites of cAMP-binding proteins, such as PKA and Epac. researchgate.net Understanding the precise molecular interactions between cAMP or its analogs and their targets at an atomic level allows for the design of derivatives with enhanced affinity and specificity. For instance, structural studies of phosphodiesterases (PDEs), enzymes that hydrolyze cyclic nucleotides, have informed the rational design of selective PDE inhibitors by revealing key residues and interaction modes within their catalytic domains. researchgate.netmdpi.com Applying similar principles to 8-AEA-cAMP derivatives, by analyzing their interactions with target proteins, can facilitate the design of analogs with improved selectivity profiles.

Application of Advanced Combinatorial Chemistry and High-Throughput Screening

Advanced combinatorial chemistry techniques enable the synthesis of large libraries of 8-AEA-cAMP derivatives with diverse structural modifications. researchgate.netbenthamscience.com This allows for the systematic exploration of chemical space around the 8-AEA-cAMP scaffold. Coupled with high-throughput screening (HTS), researchers can rapidly assess the binding affinity and functional activity of these libraries against a panel of target proteins. preprints.orgstanford.edu HTS allows for the efficient identification of lead compounds with desired properties, such as increased potency towards a specific PKA isoform or enhanced selectivity over other cyclic nucleotide-binding proteins. preprints.org The integration of combinatorial synthesis and HTS provides a powerful pipeline for discovering novel 8-AEA-cAMP derivatives with optimized pharmacological profiles.

Expanding the Application of 8-AEA-cAMP in More Complex Biological Systems

Moving beyond traditional in vitro studies, there is a growing interest in applying 8-AEA-cAMP and its derivatives in more complex biological systems that better recapitulate in vivo conditions.

Integration with Organ-on-Chip and Microfluidic Technologies

Organ-on-chip (OOC) and microfluidic technologies offer platforms to model human organ-level function in a controlled in vitro environment. nih.govresearchgate.netmdpi.commdpi.com These systems utilize microfluidic channels to perfuse cells or tissue constructs, mimicking physiological blood flow and creating relevant biochemical gradients. nih.govmdpi.com Integrating 8-AEA-cAMP studies with OOC platforms allows for investigating the effects of these compounds in a more physiologically relevant context, observing responses in multi-cellular environments and under dynamic conditions. nih.govresearchgate.net This can provide a more accurate prediction of how 8-AEA-cAMP derivatives might behave in vivo compared to traditional static cell cultures. For example, microfluidic devices have been used to study the blood-brain barrier, and similar approaches could be applied to assess the permeability and effects of 8-AEA-cAMP derivatives on such complex tissue barriers. tandfonline.com

Use in Advanced Gene Therapy and Regenerative Medicine Research Models

8-AEA-cAMP and its derivatives could find applications in advanced gene therapy and regenerative medicine research models. hsgtrm2025.grelevate.biocurechm.orgnih.gov Given cAMP's role in regulating various cellular processes, including proliferation, differentiation, and survival, modulating cAMP signaling using specific analogs could be beneficial in these fields. wikipedia.orgmdpi.com For instance, in regenerative medicine, understanding and controlling cell fate decisions is critical. nih.gov 8-AEA-cAMP derivatives with tailored properties could be used to selectively activate or inhibit cAMP pathways involved in stem cell differentiation or tissue repair processes within complex 3D culture systems or organoid models. nih.gov While direct applications of 8-AEA-cAMP in clinical gene therapy are outside the scope, research models exploring the genetic manipulation of cAMP pathway components could utilize 8-AEA-cAMP as a tool to probe the functional consequences of these modifications. curechm.org

Addressing and Characterizing Potential Off-Target Effects and Non-Canonical Interactions in Research Models

A significant challenge in using any pharmacological tool, including 8-AEA-cAMP derivatives, is the potential for off-target effects and non-canonical interactions. These occur when the compound interacts with unintended targets or elicits responses through mechanisms other than the primary intended pathway. dovepress.comresearchgate.net

Thorough characterization of off-target effects is crucial for accurate interpretation of research findings. This can involve broad screening against a panel of related and unrelated proteins to identify unintended binding partners. sci-hub.se Techniques like Capture Compound Mass Spectrometry (CCMS), which can identify proteins that bind to a modified ligand, can be valuable in this regard. nih.govresearchgate.net For example, CCMS using cAMP analogs has been employed to identify cAMP-binding proteins in complex cell lysates. nih.govresearchgate.net Applying such methods to 8-AEA-cAMP derivatives can help reveal their full spectrum of interactions within a biological system.

Furthermore, investigating non-canonical interactions, where a compound triggers a response through an unconventional mechanism not directly related to its primary target binding, is also important. This might involve exploring alternative signaling pathways or unexpected cellular processes influenced by the compound. Advanced cellular assays and 'omics' technologies (e.g., proteomics, phosphoproteomics) can help to globally assess the cellular response to 8-AEA-cAMP derivatives and identify any perturbed pathways beyond the expected cAMP-dependent signaling. researchgate.net Understanding these off-target and non-canonical effects is essential for refining the design of 8-AEA-cAMP derivatives and ensuring their specificity and reliability as research tools.

Bridging Mechanistic Insights from 8-AEA-cAMP Research to Broader Biological and Physiological Significance

Understanding the precise molecular mechanisms by which 8-AEA-cAMP interacts with its targets is crucial for translating research findings into a broader biological and physiological context. As an analog of cAMP, 8-AEA-cAMP likely exerts its effects by modulating the activity of proteins that bind to cyclic nucleotides. biolog.debiolog.de This includes key players in signaling cascades, such as protein kinase A (PKA) and Epac proteins, as well as cyclic nucleotide-gated ion channels. wikipedia.org

Research using cAMP analogs, including modified forms, has provided insights into various cellular processes. For instance, studies on the endocannabinoid anandamide (B1667382) (AEA), which can influence intracellular cAMP levels by inhibiting adenylate cyclase activity via CB1 receptors, highlight the intricate interplay between different signaling systems. mdpi.combiologists.com While 8-AEA-cAMP is a research tool rather than an endogenous compound like AEA, mechanistic studies with this analog can shed light on how specific modifications to the cAMP structure influence binding affinity and downstream signaling events. Bridging these mechanistic insights to physiological significance requires correlating the molecular actions of 8-AEA-cAMP with observable cellular and organismal responses. This involves moving beyond in vitro biochemical studies to more complex cellular and in vivo models.

Future research should focus on:

Detailed structural studies of 8-AEA-cAMP in complex with its target proteins to understand the basis of its binding specificity.

Investigating the effects of 8-AEA-cAMP on specific downstream signaling pathways in various cell types and tissues.

Conducting studies in relevant animal models to assess the physiological impact of modulating cAMP signaling with 8-AEA-cAMP or similar compounds, being mindful of the research-tool nature of 8-AEA-cAMP and avoiding therapeutic claims.

Methodological Advancements for Studying 8-AEA-cAMP Dynamics In Situ and In Vivo

Precisely monitoring the spatial and temporal dynamics of 8-AEA-cAMP within living cells and organisms is a significant challenge. Traditional methods for measuring cAMP often require cell lysis, precluding real-time, in situ analysis. researchgate.net Advancements in biosensing and imaging technologies are critical for overcoming this limitation and gaining a more complete picture of 8-AEA-cAMP's behavior.

Development of More Sensitive and Spatially Resolved Biosensors

Genetically encoded biosensors have revolutionized the study of intracellular signaling molecules like cAMP, allowing for real-time monitoring in living cells. researchgate.netnih.gov These biosensors typically utilize fluorescent or luminescent proteins coupled to cAMP-binding domains, exhibiting changes in signal intensity or properties upon cAMP binding. researchgate.netpromega.com

For studying 8-AEA-cAMP specifically, the development of biosensors tailored to detect this analog with high sensitivity and specificity is an important future direction. While existing cAMP biosensors can provide general information about cyclic nucleotide levels, biosensors designed to recognize the unique structural features of 8-AEA-cAMP would enable researchers to track its distribution, concentration changes, and interactions with greater precision.

Key areas for development include:

Designing biosensors with improved affinity and selectivity for 8-AEA-cAMP over endogenous cAMP and other cyclic nucleotides.

Developing biosensors that can be targeted to specific subcellular compartments to study localized 8-AEA-cAMP dynamics. nih.gov

Creating biosensors with enhanced signal-to-noise ratios and faster response kinetics for resolving rapid changes in 8-AEA-cAMP levels.

Exploring novel biosensing modalities beyond fluorescence and luminescence to potentially improve sensitivity or enable detection in challenging environments.

Application of Advanced Single-Molecule and Super-Resolution Imaging Techniques

To understand the interactions of 8-AEA-cAMP and its targets at the molecular level, applying advanced imaging techniques is essential. Single-molecule localization microscopy (SMLM) and other super-resolution methods can overcome the diffraction limit of conventional light microscopy, providing spatial resolutions in the range of tens of nanometers. promega.comnih.govanr.frbiorxiv.org

These techniques can be used to:

Visualize the precise localization of 8-AEA-cAMP binding proteins within cellular structures. promega.com

Study the diffusion and mobility of 8-AEA-cAMP or its bound targets in real time.

Investigate the stoichiometry and assembly of protein complexes involved in 8-AEA-cAMP signaling. promega.com

Potentially enable the direct visualization of 8-AEA-cAMP molecules interacting with individual protein targets, although this presents significant technical challenges.

Integrating super-resolution imaging with sensitive biosensors would allow for the visualization of 8-AEA-cAMP dynamics with unprecedented spatial detail. anr.fr Challenges include labeling strategies for 8-AEA-cAMP or its binding partners without interfering with their function, and developing imaging protocols suitable for live-cell studies. promega.com

Fostering Collaborative Research Initiatives and Data Sharing for Comprehensive 8-AEA-cAMP Studies

Given the complexity of cyclic nucleotide signaling and the diverse applications of cAMP research tools like 8-AEA-cAMP, fostering collaborative research initiatives and promoting data sharing are crucial for accelerating progress. europa.euresearchgate.netnih.gov

Collaborative efforts can:

Facilitate the sharing of specialized reagents, such as newly developed 8-AEA-cAMP derivatives or biosensors.

Enable researchers with expertise in different areas (e.g., chemistry, cell biology, imaging, physiology) to combine their knowledge and resources.

Lead to the standardization of experimental protocols and data analysis methods, improving the reproducibility and comparability of results.

Support the creation of shared databases for collecting and disseminating data on 8-AEA-cAMP interactions, dynamics, and effects. researchgate.netnih.gov

Data sharing, in particular, is becoming increasingly important in scientific research, allowing for the synthesis of findings across multiple studies and enabling researchers to address questions that cannot be answered by individual datasets alone. nih.govresearchgate.net Establishing platforms and guidelines for sharing data related to 8-AEA-cAMP research would maximize the impact of individual studies and accelerate the pace of discovery. europa.euresearchgate.net

Q & A

Basic: What experimental protocols are recommended for using 8-AEA-cAMP in affinity chromatography to isolate protein kinase A (PKA) subunits?

Answer:

  • Buffer preparation : Use 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, and protease inhibitors for cell lysis and column equilibration .
  • Sample preparation : Centrifuge lysates at 12,000 × g for 15 min to remove debris before loading onto 8-AEA-cAMP-agarose columns .
  • Elution : Competing ligands like cAMP (1–5 mM) or gradient elution (e.g., increasing NaCl concentration) can recover bound PKA subunits. Validate purity via SDS-PAGE and Western blotting with anti-RIα/RIIβ antibodies .

Basic: How do buffer pH and ionic strength influence 8-AEA-cAMP’s binding efficiency to PKA regulatory subunits?

Answer:

  • Optimal pH : 7.4–7.6 preserves RIα’s structural integrity and cAMP-binding domain accessibility. Lower pH (<6.5) reduces binding due to protonation of critical histidine residues .
  • Ionic strength : High salt concentrations (>200 mM NaCl) weaken hydrophobic interactions between 8-AEA-cAMP and RIα. Use 50–150 mM NaCl for balanced specificity and yield .

Advanced: How should researchers design mutagenesis experiments to study cAMP binding affinities altered by RIα phosphorylation (e.g., Ser77/Ser83)?

Answer:

  • Quikchange mutagenesis : Introduce phosphomimetic (e.g., Ser→Asp/Glu) or non-phosphorylatable (Ser→Ala) mutations in RIα cDNA .
  • Fluorescence anisotropy : Measure 8-fluo-cAMP binding to wild-type vs. mutant RIα. Phosphomimetic mutations reduce anisotropy by ~30%, indicating weakened binding .
  • Controls : Include alkaline phosphatase-treated samples to confirm phosphorylation-dependent effects .

Advanced: What methods are optimal for detecting post-translational modifications (PTMs) in RIα purified via 8-AEA-cAMP affinity chromatography?

Answer:

  • 2D SDS-PAGE : Resolve isoforms by isoelectric focusing (pH 4–7 gradient) followed by molecular weight separation. Phosphorylated RIα variants migrate to more acidic positions .
  • Western blotting : Use phospho-specific antibodies (e.g., pSer77 or pSer83) validated via ELISA with synthetic phosphorylated peptides .
  • Mass spectrometry : Confirm PTMs via tryptic digest and LC-MS/MS, focusing on phosphorylation motifs (e.g., Ser77/83) .

Advanced: How can researchers resolve contradictions in cAMP binding data between clinical samples (e.g., heart failure vs. donor tissues)?

Answer:

  • Patient cohort stratification : Control for variables like β-blocker treatment (all heart failure patients in [3] received β-blockers; donor samples lacked drug history).
  • In vitro validation : Compare clinical samples with recombinant RIα mutants to isolate phosphorylation effects from confounding factors .
  • Data normalization : Express binding affinities relative to total RIα levels quantified via densitometry .

Advanced: What technical challenges arise when using 8-AEA-cAMP-purified RIα in functional assays (e.g., kinase activity measurements)?

Answer:

  • Contaminant removal : Trace catalytic subunits (Cα) may co-purify with RIα. Use heparin-affinity chromatography as a secondary purification step .
  • Stability : RIα degrades within 48 hours at 4°C. Add 10% glycerol and store at −80°C for long-term use .
  • Activity assays : Pre-incubate RIα with excess cAMP to dissociate residual Cα before measuring PKA activity .

Basic: How can researchers validate the specificity of 8-AEA-cAMP for RIα over other cAMP-binding proteins?

Answer:

  • Competition assays : Compare binding in the presence of 100× excess cAMP (specific binding should be abolished) .
  • Cross-reactivity testing : Blot eluates with antibodies against other cAMP targets (e.g., EPAC, PDEs) .
  • Negative controls : Use RIα-knockout cell lysates to confirm absence of non-specific binding .

Advanced: How to integrate 8-AEA-cAMP-based findings with studies using other cAMP analogs (e.g., 8-fluo-cAMP)?

Answer:

  • Comparative binding assays : Perform parallel affinity chromatography with 8-AEA-cAMP and 8-fluo-cAMP to assess analog-specific biases .
  • Structural modeling : Overlay crystal structures of RIα bound to different analogs to identify steric or electrostatic differences .
  • Functional correlation : Link binding affinity data (e.g., Kd values) to downstream PKA activation profiles in cellular assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.